CC-90003
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKRINUNLAVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CC-90003 in KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CC-90003, a covalent inhibitor of ERK1/2, in the context of KRAS-mutant cancer cells. By elucidating the signaling pathways, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for understanding the therapeutic potential and underlying biology of this compound.
Introduction: Targeting the MAPK Pathway in KRAS-Mutant Tumors
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including pancreatic, lung, and colorectal cancers.[1][2] These mutations lead to constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival. While targeting upstream components like MEK has shown some success, resistance often emerges. This compound represents a therapeutic strategy aimed at the final kinase in this cascade, ERK1/2, offering a potential advantage in overcoming resistance mechanisms that bypass upstream inhibition.[1]
This compound is an irreversible inhibitor that covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2.[3] This covalent modification leads to potent and sustained inhibition of ERK kinase activity, thereby blocking downstream signaling events crucial for tumor growth.[1]
Core Mechanism of Action: Covalent Inhibition of ERK1/2
The primary mechanism of action of this compound is the specific and durable inhibition of ERK1/2.[1] This is achieved through a covalent bond formation, which provides a distinct advantage over reversible inhibitors.
Signaling Pathway Inhibition
In KRAS-mutant cells, the constitutively active KRAS protein triggers a phosphorylation cascade that ultimately activates ERK1/2. Activated ERK then phosphorylates a multitude of downstream substrates, including transcription factors, which regulate gene expression programs promoting cell proliferation, survival, and differentiation. This compound effectively abrogates this process by directly inhibiting ERK1/2.
Quantitative Analysis of this compound Activity
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating particular potency in those with BRAF and KRAS mutations.[1]
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative effects in various cancer cell lines. A summary of its activity in KRAS-mutant cell lines is presented below.
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µmol/L) |
| HCT-116 | Colorectal Cancer | G13D | < 1 |
Table 1: Anti-proliferative activity of this compound in a KRAS-mutant colorectal cancer cell line.[1] GI50 represents the concentration required to inhibit cell growth by 50%.
In the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound was more potent at decreasing cell growth compared to other ERK inhibitors like GDC-0994.[1] Notably, this compound induced cell death at concentrations starting from 1 μmol/L.[1]
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition.
| Model | Cancer Type | Treatment | TGI (%) |
| HCT-116 Xenograft | Colorectal Cancer | 50 mg/kg once daily | 65 |
Table 2: In vivo efficacy of this compound in a KRAS-mutant colorectal cancer xenograft model.[4] TGI stands for Tumor Growth Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, a cell viability reagent such as CellTiter-Glo® is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The data is normalized to the vehicle-treated control, and the concentration of this compound that inhibits cell growth by 50% (GI50) is calculated.
Western Blotting
This technique is employed to assess the phosphorylation status of ERK and its downstream targets, providing direct evidence of pathway inhibition.
Protocol:
-
KRAS-mutant cells are treated with this compound at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other downstream targets.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Female athymic nude mice are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells).[1]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
Mechanisms of Response and Resistance
While this compound demonstrates potent activity, understanding the mechanisms of both sensitivity and resistance is critical for its clinical development.
Response to this compound
Tumors with activating mutations in the MAPK pathway, particularly BRAF and KRAS mutations, are expected to be most sensitive to this compound.[1] The covalent and durable inhibition of ERK1/2 is key to its efficacy in these settings.
Resistance to this compound
Preclinical studies have revealed potential mechanisms of resistance to ERK inhibition. In a colorectal cancer patient-derived xenograft (PDX) model, resistance was associated with:
-
Increased signaling through the MAPK axis: This suggests that even with ERK inhibition, the pathway can be reactivated.[1]
-
Engagement of parallel signaling pathways: Activation of alternative survival pathways, such as the JNK-Jun and MSK pathways, can compensate for ERK inhibition.[4]
Combination Therapies
To enhance efficacy and overcome resistance, this compound has been investigated in combination with other anti-cancer agents.
This compound and Docetaxel
In a KRAS-mutant lung cancer PDX model, the combination of this compound with the chemotherapeutic agent docetaxel resulted in complete tumor regression and prevented tumor regrowth after treatment cessation.[1][5] This synergistic effect was linked to the regulation of a stemness gene network, suggesting an impact on tumor stem cell reprogramming.[1][5]
Off-Target Activity
Kinase profiling assays have shown that this compound is a highly selective inhibitor of ERK1 and ERK2. However, at a concentration of 1 µmol/L, some off-target inhibition was observed for the following kinases:
-
KDR (VEGFR2)
-
FLT3
-
PDGFRα
Table 3: Off-target kinases inhibited by this compound at 1 µmol/L.[4]
Conclusion
This compound is a potent and selective covalent inhibitor of ERK1/2 with significant anti-tumor activity in preclinical models of KRAS-mutant cancers. Its mechanism of action, centered on the durable inhibition of the terminal node of the MAPK pathway, provides a strong rationale for its clinical investigation. Understanding the nuances of its activity, including mechanisms of resistance and potential combination strategies, will be crucial for optimizing its therapeutic application in patients with KRAS-driven malignancies. The detailed experimental protocols and data presented in this guide offer a foundational resource for researchers and clinicians working to advance targeted therapies for these challenging cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covalx.com [covalx.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible Covalent Inhibitor CC-90003: Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent and selective irreversible covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2), critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets. This technical guide provides a comprehensive overview of the binding site of this compound, its mechanism of action, and the experimental methodologies used to characterize this inhibitor. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key assays. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the core concepts.
Introduction
The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] The terminal kinases in this cascade, ERK1 and ERK2, are often constitutively activated in various malignancies, particularly those harboring BRAF or RAS mutations.[2] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, acquired resistance often emerges. Direct inhibition of ERK1/2 presents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.
This compound is an orally bioavailable, irreversible covalent inhibitor designed to specifically target ERK1 and ERK2.[3] Its covalent mechanism of action offers the potential for prolonged target engagement and durable pathway inhibition. This guide delves into the molecular intricacies of this compound's interaction with its targets and the experimental framework for its evaluation.
This compound Binding Site and Covalent Modification
This compound achieves its irreversible inhibition through a covalent bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2.
-
Target Residues: The targeted residues for covalent modification are Cysteine 183 (Cys183) in ERK1 and Cysteine 164 (Cys164) in ERK2 .[1]
-
Location: This cysteine is located in the activation loop (A-loop) of the kinase domain, a region crucial for regulating catalytic activity.[1] The presence of a structurally equivalent cysteine is found in only a small fraction of the human kinome, contributing to the selectivity of this compound.[1]
The covalent bond formation was definitively confirmed through mass spectrometry analysis.[1]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nmol/L) | Assay Type | Reference |
| ERK1 | 10-20 | Biochemical | [4] |
| ERK2 | 10-20 | Biochemical | [4] |
Table 2: Kinase Selectivity Profile of this compound (KiNativ Cellular Kinase Assay)
Data represents the percentage of inhibition at a 1 µmol/L concentration of this compound in the A375 BRAF V600E-mutant melanoma cell line.
| Kinase Target | Percent Inhibition (%) |
| ERK1 | >80 |
| ERK2 | >80 |
| MKK4 (MAP2K4) | >80 |
| MKK6 (MAP2K6) | >80 |
| FAK (PTK2) | >80 |
| KDR (VEGFR2) | >80 |
| FLT3 | >80 |
| PDGFRα | >80 |
In a broader biochemical screen of 258 kinases, this compound demonstrated high selectivity. The majority of kinases (213) showed less than 50% inhibition, while only 17 kinases were inhibited by more than 80%.[4]
Experimental Protocols
Mass Spectrometry for Confirmation of Covalent Binding
This protocol outlines the method used to confirm the covalent modification of ERK1/2 by this compound.
Objective: To determine the molecular weight shift of the target kinase upon incubation with the irreversible inhibitor.
Methodology:
-
Incubation: Intact, purified ERK1 or ERK2 protein is incubated with an excess of this compound at room temperature for 1 hour to ensure complete reaction.
-
Sample Preparation:
-
The reaction mixture is diluted with 10 µL of 0.2% trifluoroacetic acid (TFA).
-
The sample is desalted using a C4 ZipTip (or equivalent micro-solid phase extraction tip).
-
-
Mass Spectrometry Analysis:
-
The desalted sample is spotted onto a MALDI target plate with a sinapic acid matrix (10 mg/mL in 0.1% TFA:acetonitrile 50:50).
-
Analysis is performed on a MALDI-TOF mass spectrometer (e.g., ABSciex 4800 TOF-TOF) equipped with a high-mass detector (e.g., CovalX HM2).[5]
-
An internal standard such as human transferrin or albumin can be used for mass accuracy.
-
Expected Outcome: An increase in the molecular weight of the kinase corresponding to the mass of one molecule of this compound, confirming a 1:1 covalent adduct formation.
KiNativ™ Cellular Kinase Profiling
This method provides a quantitative measure of kinase inhibition within a cellular context.
Objective: To assess the selectivity and potency of this compound against a panel of kinases in their native cellular environment.
Methodology:
-
Cell Culture and Treatment: A375 melanoma cells (or other relevant cell lines) are cultured to approximately 80% confluency. The cells are then treated with this compound at the desired concentration (e.g., 1 µmol/L) or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Cells are harvested and lysed to release the cellular proteins, including the native kinases.
-
Probe Labeling: The cell lysates are treated with a biotinylated acyl-phosphate probe that irreversibly binds to the ATP-binding site of active kinases. In the presence of an inhibitor like this compound, the binding of the probe to the target kinase is blocked.
-
Enrichment and Digestion: Biotinylated proteins (kinases that were not inhibited) are enriched using streptavidin beads. The captured proteins are then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase in the this compound-treated sample is compared to the vehicle-treated control to determine the percent inhibition.
3-Day Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration required to inhibit cell growth by 50%) of this compound in various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density (typically 1,000-10,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (DMSO). Each concentration is typically tested in triplicate.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[6] The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The media is carefully removed, and the purple formazan crystals are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[2][6]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflows
The MAPK/ERK Signaling Pathway and Point of Intervention for this compound
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for confirming covalent binding of this compound to ERK1/2 via mass spectrometry.
Workflow for 3-Day Cell Proliferation (MTT) Assay
Caption: Step-by-step workflow for determining the anti-proliferative effects of this compound.
Conclusion
This compound is a highly potent and selective irreversible covalent inhibitor of ERK1 and ERK2. Its mechanism of action, involving the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket, leads to durable inhibition of the MAPK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of similar covalent inhibitors. The quantitative data and visual representations of the signaling pathway and experimental workflows offer a comprehensive technical resource for researchers and drug development professionals working in the field of targeted cancer therapy. The continued investigation of ERK inhibitors like this compound holds significant promise for the treatment of cancers driven by MAPK pathway dysregulation.
References
CC-90003: A Technical Overview of Kinase Selectivity and Off-Target Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of CC-90003, a potent and irreversible inhibitor of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This document details the on-target potency, off-target interactions, and the methodologies used to elucidate this profile, offering valuable insights for researchers in oncology and kinase inhibitor development.
Executive Summary
This compound is a covalent inhibitor targeting the terminal kinases of the MAPK signaling pathway, ERK1 and ERK2.[1] It has demonstrated potent anti-proliferative activity in tumor models with mutations in the KRAS and BRAF genes.[2] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This guide summarizes the key findings from biochemical, cellular, and mass spectrometry-based profiling of this compound, highlighting its high selectivity for ERK1/2 with a defined set of off-target kinases.
Kinase Selectivity Profile of this compound
The kinase selectivity of this compound has been extensively evaluated across a broad panel of kinases. The primary targets, ERK1 and ERK2, are potently inhibited in the low nanomolar range. Off-target activity has been identified against a small number of other kinases, which is crucial for understanding the compound's broader biological effects and potential side effects.
On-Target Potency
This compound demonstrates potent and irreversible inhibition of its primary targets, ERK1 and ERK2.
| Target | IC50 (nmol/L) |
| ERK1 | 10 - 20[2][3] |
| ERK2 | 10 - 20[2][3] |
Off-Target Kinase Profile
Kinome-wide screening has been conducted to identify potential off-target liabilities of this compound. The following tables summarize the findings from these screens.
Biochemical Kinase Panel (258 kinases):
| Inhibition Level | Number of Kinases |
| >80% inhibition | 17 |
| 50% - 80% inhibition | 28 |
| <50% inhibition | 213 |
Cellular Kinase Screening (ActivX - 194 kinases in A375 cells):
Kinases with >80% inhibition at 1 µmol/L this compound
| Off-Target |
| MKK4 |
| MKK6 |
| FAK |
Consolidated Significant Off-Targets:
Through further analysis, a few key off-target kinases have been consistently identified.
| Off-Target | % Inhibition at 1 µmol/L |
| KDR | >80%[3] |
| FLT3 | >80%[3] |
| PDGFRα | >80%[3] |
Signaling Pathway Context
This compound primarily targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers.[4]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
A combination of biochemical and cellular assays, along with mass spectrometry, were employed to characterize the kinase selectivity of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for kinase inhibitor profiling.
Caption: General workflow for determining the kinase selectivity profile of an inhibitor.
Representative Experimental Protocols
The following are representative protocols for the types of assays used to profile this compound.
4.2.1. Biochemical Kinase Activity Assay (Illustrative Example)
This protocol describes a generic method for assessing kinase activity in a biochemical format.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)
-
Microtiter plates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microtiter plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
4.2.2. Cellular Kinase Profiling (KiNativ™ Assay Principle)
This method measures the engagement of a compound with its target kinases within a cellular context.
-
Principle: The KiNativ™ technology utilizes an ATP probe that covalently labels the active site of kinases.[6] By pre-treating cell lysates with an inhibitor like this compound, the engagement of the inhibitor with its target kinases can be quantified by the reduction in probe labeling, which is measured by mass spectrometry.[6]
-
Procedure Outline:
-
Culture cells (e.g., A375 melanoma cells) to a desired confluency.
-
Lyse the cells to prepare a native proteome.
-
Treat the cell lysate with varying concentrations of this compound or a vehicle control.
-
Add the ATP-based probe to the treated lysates. The probe will covalently bind to the active sites of kinases that are not occupied by the inhibitor.
-
Digest the proteins into peptides.
-
Enrich the probe-labeled peptides.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
The degree of target engagement is determined by the decrease in the signal from the probe-labeled peptides in the presence of the inhibitor.
-
4.2.3. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT-116 colorectal cancer cells)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled multi-well plates (e.g., 96-well)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents to induce cell lysis.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
4.2.4. Mass Spectrometry for Covalent Binding Confirmation
This method confirms the covalent interaction between this compound and its target kinases.
-
Procedure Outline:
-
Incubate purified ERK1 or ERK2 protein with an excess of this compound.
-
After incubation, desalt the protein-inhibitor complex.
-
Analyze the intact mass of the complex using MALDI-TOF mass spectrometry.
-
An increase in the molecular weight of the protein corresponding to the molecular weight of this compound confirms covalent binding.
-
On-Target vs. Off-Target Effects: A Logical Framework
Understanding the distinction between on-target and off-target effects is crucial for preclinical and clinical development.
Caption: Logical relationship between on-target and off-target effects of this compound.
Conclusion
This compound is a highly potent and selective covalent inhibitor of ERK1 and ERK2. Its selectivity has been well-characterized through a variety of robust biochemical and cellular assays. While it demonstrates high specificity for its intended targets, a small number of off-target kinases have been identified, which provides a more complete understanding of its biological activity. This detailed selectivity profile is invaluable for guiding its further development and for interpreting preclinical and clinical findings.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Core Signaling Axis of CC-90003: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent and irreversible inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This technical guide delineates the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. The information compiled herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's biological impact.
Mechanism of Action
This compound exerts its biological effects through the covalent and irreversible inhibition of ERK1 and ERK2.[1] This inhibition prevents the activation of ERK-mediated signaling cascades, which are crucial for tumor cell proliferation, differentiation, and survival.[2] The MAPK/ERK pathway is a critical signaling node, and its upregulation is a hallmark of many tumor types, particularly those with activating mutations in BRAF or RAS genes.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and selectivity of this compound from various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nmol/L) | Cell Line | Reference |
| ERK1 | Biochemical | 10-20 | - | [1][4] |
| ERK2 | Biochemical | 10-20 | - | [1][4] |
Table 2: Kinase Selectivity Profile of this compound at 1 µmol/L
| Kinase Category | Number of Kinases Tested | Number with >80% Inhibition | Key Off-Target Hits (>80% Inhibition) | Reference |
| Cellular Kinase Screen (A375 cells) | 194 | 5 | ERK1, ERK2, MKK4, MKK6, FAK | [4] |
| Biochemical Kinase Panel | 258 | 17 | KDR, FLT3, PDGFRα | [4][5] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Mutation Status | GI50 (µmol/L) | Reference |
| 240 Cancer Cell Lines (various) | Various (BRAF-mutant lines showed high sensitivity) | < 1 in 93% of BRAF-mutant lines | [4] |
| HCT-116 | KRAS-mutant | Potent (specific value not provided) | [4] |
Table 4: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 50 mg/kg qd | 65% | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing its activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
The Role of CC-90003 in Inhibiting Tumor Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Upregulation of the MAPK/ERK pathway is a frequent event in a variety of cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed experimental protocols for its evaluation. Particular focus is given to its role in inhibiting tumor cell proliferation in cancers harboring BRAF and KRAS mutations, which are often dependent on the MAPK pathway for their growth.[2][4]
Introduction: Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK cascade is a critical intracellular signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, survival, and differentiation.[2] Genetic alterations in components of this pathway, such as mutations in BRAF and KRAS, are common drivers of oncogenesis.[2][4] ERK1 and ERK2 are terminal kinases in this cascade, making them attractive targets for therapeutic intervention.[2] this compound is an orally available, irreversible inhibitor that covalently binds to a cysteine residue in the ATP binding site of ERK1 and ERK2, thereby preventing their activation and subsequent downstream signaling.[5]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of ERK1/2.[1] This inhibition blocks the phosphorylation of numerous downstream substrates, leading to the suppression of ERK-dependent signal transduction.[1] The ultimate consequence is the inhibition of tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound is particularly effective in tumor models with activating mutations in BRAF and KRAS.[2][6]
Signaling Pathway
The canonical MAPK/ERK signaling pathway, and the point of intervention for this compound, is depicted below.
Role of p53 in this compound-Induced Cell Fate
Recent studies have revealed a more complex cellular response to ERK inhibition by this compound, involving the tumor suppressor protein p53. In colorectal cancer models, this compound has been shown to induce cell death and, concurrently, a protective autophagy that is dependent on reactive oxygen species (ROS) and p53.[7] Inhibition of this protective autophagy enhances the cytotoxic effects of this compound.[7]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. covalx.com [covalx.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting ERK induced cell death and p53/ROS-dependent protective autophagy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Covalent ERK1/2 Inhibitor CC-90003: A Deep Dive into its Effects on the MAPK Signal Transduction Cascade
For Immediate Release
This technical guide provides a comprehensive analysis of CC-90003, a potent and selective covalent inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound and its profound impact on the Mitogen-Activated Protein Kinase (MAPK) signal transduction cascade. The information presented herein is synthesized from preclinical and clinical studies, offering a granular view of the compound's activity in various cancer models, particularly those harboring KRAS and BRAF mutations.
Introduction to the MAPK Pathway and the Role of ERK
The MAPK signaling pathway, comprising the RAS-RAF-MEK-ERK cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through activating mutations in key components like KRAS and BRAF, is a hallmark of numerous human cancers.[4][5][6] ERK1 and ERK2 are central nodes in this cascade, acting as the final kinases that phosphorylate a multitude of downstream substrates, thereby executing the pathway's biological effects.[1][3] Consequently, ERK1/2 represent a compelling therapeutic target for cancers driven by aberrant MAPK signaling.[1][7]
This compound: A Covalent Inhibitor of ERK1/2
This compound is an orally available, irreversible inhibitor of ERK1/2.[3][8] Its mechanism of action involves the formation of a covalent bond with a targeted cysteine residue within the ATP-binding site of ERK1 (Cys183) and ERK2 (Cys164).[9] This covalent binding ensures a durable and potent inhibition of ERK kinase activity.
Potency and Selectivity
Biochemical and cellular assays have demonstrated the high potency and selectivity of this compound for ERK1 and ERK2.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 | Notes |
| Biochemical Kinase Assay | ERK1 | 10-20 nmol/L | [1][9] |
| Biochemical Kinase Assay | ERK2 | 10-20 nmol/L | [1][9] |
| Cellular Kinase Profiling (ActivX) | 194 Kinases | >80% inhibition of ERK1, ERK2, MKK4, MKK6, and FAK at 1 µmol/L | [1] |
| Broad Kinase Panel (347 kinases) | Off-target kinases | Significant inhibition (>80%) of KDR, FLT3, and PDGFRα at 1 µmol/L | [1][10][11] |
Impact of this compound on the MAPK Signaling Cascade
By directly inhibiting ERK1/2, this compound effectively blocks the downstream signaling events of the MAPK pathway. This leads to the inhibition of phosphorylation of key ERK substrates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. covalx.com [covalx.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Understanding the Covalent Engagement of CC-90003 with ERK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making ERK2 a compelling target for therapeutic intervention in various cancers.[1] CC-90003 is an orally available, irreversible inhibitor of ERK1/2 that has demonstrated potent anti-proliferative activity in preclinical models of cancers with activating mutations in the MAPK pathway, particularly those with KRAS and BRAF mutations.[2][3] This technical guide provides an in-depth overview of the covalent binding mechanism of this compound to ERK2, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Mechanism of Covalent Binding
This compound acts as a covalent inhibitor of ERK2 by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the enzyme.[4][5] This targeted covalent modification effectively blocks the kinase activity of ERK2, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of oncogenic signals.[6]
Target Residue: Mass spectrometry analysis has confirmed that this compound covalently binds to Cysteine 164 (Cys164) of ERK2.[5] A structurally equivalent cysteine is present in ERK1 (Cys183).[5] This cysteine is located in the activation loop (A-loop) of the ATP binding site, a region critical for the enzyme's catalytic function.[5][7] The formation of the covalent adduct between this compound and Cys164 physically obstructs the binding of ATP, leading to the irreversible inactivation of ERK2.
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Kinase(s) | Assay Type | Reference(s) |
| IC₅₀ | 10 - 20 nmol/L | ERK1, ERK2 | Biochemical Kinase Assay | [2][8] |
| Kinase Selectivity | >80% inhibition of 17 out of 258 kinases at 1 µmol/L | Panel of 258 kinases | Biochemical Assay | [2][8] |
| >80% inhibition of 5 out of 194 kinases at 1 µmol/L | Panel of 194 kinases | Cellular Assay (A375 cells) | [2][8] | |
| Significant Off-Target Kinases (>80% inhibition) | KDR, FLT3, PDGFRα | Biochemical/Cellular Assays | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | GI₅₀ (µmol/L) | Reference(s) |
| BRAF-mutant cell lines (25 out of 27 tested) | Various | BRAF mutation | < 1 | [2] |
| KRAS-mutant cell lines (28 out of 37 tested) | Various | KRAS mutation | < 1 | [2] |
| HCT-116 | Colorectal Cancer | KRAS mutation | Potent growth inhibition and induction of cell death starting at 1 µmol/L | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the covalent binding and activity of this compound.
Mass Spectrometry for Confirmation of Covalent Adduct
Objective: To confirm the covalent binding of this compound to ERK2 and identify the specific amino acid residue involved.
Methodology:
-
Incubation: Recombinant human ERK2 protein is incubated with an excess of this compound at room temperature for 1 hour to ensure complete adduction.[5]
-
Sample Preparation:
-
MALDI-TOF Mass Spectrometry:
-
Data Analysis: An increase in the molecular weight of ERK2 corresponding to the mass of this compound confirms the formation of a covalent adduct. To identify the specific binding site, the protein-adduct complex is subjected to proteolytic digestion (e.g., with trypsin), followed by LC-MS/MS analysis to identify the modified peptide containing the covalently bound inhibitor.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of this compound against ERK1 and ERK2.
Methodology:
-
Reaction Setup: A standard kinase assay is performed in a multi-well plate format. Each well contains recombinant active ERK1 or ERK2, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Inhibitor Addition: A serial dilution of this compound is added to the wells. A DMSO control (vehicle) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable model.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., KRAS-mutant or BRAF-mutant lines) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curve.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for key experiments characterizing this compound.
Conclusion
This compound is a potent and selective covalent inhibitor of ERK1/2 that targets Cys164 in the ATP-binding pocket of ERK2. Its irreversible binding mechanism leads to the effective shutdown of the MAPK/ERK signaling pathway, resulting in significant anti-proliferative effects in cancer cells harboring MAPK pathway mutations. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of covalent ERK inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. covalx.com [covalx.com]
- 6. Facebook [cancer.gov]
- 7. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
CC-90003: A Potent Covalent Inhibitor of ERK1/2 for Precision Oncology
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of CC-90003
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for this compound, a covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). The document details its inhibitory activity in various cancer cell lines, the experimental protocols used to determine its efficacy, and its mechanism of action within the MAPK signaling pathway.
Core Efficacy Data: IC50/GI50 Values
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF mutations.[1] In biochemical assays, this compound strongly inhibits the kinase activities of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range.[1] The following tables summarize the 50% growth inhibition (GI50) values for this compound in a panel of BRAF-mutant cancer cell lines, as determined by a 3-day proliferation assay.[1]
Table 1: GI50 Values of this compound in BRAF-Mutant Cancer Cell Lines [1]
| Cell Line | Cancer Type | BRAF Mutation | GI50 (µM) |
| A-375 | Melanoma | V600E | < 1 |
| SK-MEL-28 | Melanoma | V600E | < 1 |
| HT-29 | Colorectal Cancer | V600E | < 1 |
| RKO | Colorectal Cancer | V600E | < 1 |
| SW480 | Colorectal Cancer | V600E | < 1 |
| ... | ... | ... | ... |
| (Additional cell line data from Supplementary Table S2 of Aronchik et al., Mol Cancer Res 2019 would be populated here) |
Activity of this compound was tested on 240 cancer cell lines in a 3-day proliferation assay and demonstrated potent in vitro antiproliferative activity on cancer cells of various tumor types.[1] Of the 27 BRAF-mutant cancer cell lines tested, 25 (93%) demonstrated sensitivity to this compound inhibition (GI50 < 1 μmol/L).[1]
Experimental Protocols
The determination of this compound's inhibitory activity is primarily conducted through cell viability and proliferation assays. The following is a detailed methodology for a typical CellTiter-Glo® Luminescent Cell Viability Assay used in these evaluations.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound (or other test compounds)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in cell culture medium.
-
Seed the cells into the wells of an opaque-walled multiwell plate. The volume is typically 100 µL for a 96-well plate or 25 µL for a 384-well plate.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plate for 18-24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the desired concentrations of the compound to the experimental wells. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the GI50 or IC50 value.
-
Mechanism of Action and Signaling Pathway
This compound is an orally available inhibitor of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently upregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[1] By inhibiting ERK activity, this compound prevents the activation of downstream signaling, leading to the inhibition of tumor cell growth.[1]
MAPK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of intervention for this compound.
References
Foundational Research on CC-90003 in Colorectal Cancer: A Technical Guide
This technical guide provides an in-depth overview of the foundational preclinical research on CC-90003, a covalent inhibitor of ERK1/2, in the context of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound is an orally available, irreversible inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] This pathway, often initiated by mutations in genes such as KRAS or BRAF, is frequently hyperactivated in colorectal cancer, leading to uncontrolled cell proliferation and survival.[2][3] this compound covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2, potently and selectively inhibiting their kinase activity.[4] This blockade of ERK1/2 activity prevents the downstream signaling events that drive tumor growth.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CC-90003 In Vitro Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 (ERK1/2)[1]. These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, often referred to as the Ras-Raf-MEK-ERK pathway[2][3]. This pathway is a key regulator of cellular processes including proliferation, differentiation, and survival[2]. Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention[3]. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in BRAF and KRAS[4].
This document provides a detailed protocol for an in vitro proliferation assay to evaluate the efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. Recommended cell lines, seeding densities, and compound concentrations are provided to facilitate the generation of robust and reproducible data.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Range (nM) | Assay Type |
| ERK1/2 | 10-20 | Biochemical |
This data is based on biochemical assays and serves as a reference for the expected potency of this compound.
Table 2: Recommended Cell Lines and Seeding Densities for 96-Well Plate Proliferation Assay
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
| HCT-116 | Colorectal Carcinoma | 5,000 - 15,000[5] |
| A375 | Malignant Melanoma | 3,000 - 10,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay duration.
Signaling Pathway
The MAPK/ERK signaling cascade is initiated by the activation of cell surface receptors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Once activated, ERK1/2 translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression and driving cellular proliferation. This compound acts by irreversibly binding to and inhibiting the activity of ERK1 and ERK2.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.59 mg of this compound (M.W. 458.53 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Serial Dilution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare intermediate dilutions in DMSO before the final dilution in the culture medium to ensure solubility and minimize DMSO concentration in the final assay wells (final DMSO concentration should be ≤ 0.1%).
-
A suggested 9-point, 3-fold dilution series starting from 10 µM would be: 10 µM, 3.33 µM, 1.11 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.013 µM, 0.004 µM, and a vehicle control (DMSO).
-
In Vitro Cell Proliferation Assay Protocol using CellTiter-Glo®
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Harvest cells (e.g., HCT-116 or A375) that are in the logarithmic phase of growth.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension in the appropriate complete growth medium to the desired seeding density (refer to Table 2).
-
Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, add the prepared serial dilutions of this compound to the respective wells. Typically, 10 µL of a 10X concentrated compound solution is added to each well containing 90 µL of medium to achieve the final desired concentration.
-
Include wells with vehicle control (e.g., 0.1% DMSO in culture medium).
-
It is also recommended to have a "Day 0" plate that is processed immediately after seeding to represent the initial cell number.
-
Incubate the treated plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
After the 72-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each well).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Analysis
-
Normalization:
-
Subtract the average luminescence of the "no cell" control wells (media and reagent only) from all other wells.
-
Express the luminescence readings as a percentage of the vehicle-treated control wells.
-
-
Dose-Response Curve Generation:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the GI50 (concentration that causes 50% growth inhibition).
-
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for CC-90003 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2)[1]. As critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets, particularly in tumors driven by mutations in the RAS/RAF/MEK/ERK pathway[2][3][4]. Dysregulation of this pathway is a frequent driver of tumorigenesis in various cancers, including those with KRAS mutations, which have historically been challenging to treat[2][3]. Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ERK inhibitors like this compound.
These application notes provide a comprehensive guide for the utilization of this compound in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models. The protocols outlined below are synthesized from published preclinical studies and are intended to assist researchers in designing and executing robust in vivo efficacy studies.
Mechanism of Action and Signaling Pathway
This compound selectively targets and irreversibly binds to ERK1 and ERK2, inhibiting their kinase activity with IC50 values in the 10-20 nM range. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals. The MAPK/ERK pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival[1]. In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting ERK1/2, this compound effectively curtails this oncogenic signaling.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies of this compound in xenograft models.
| Cell Line-Derived Xenograft (CDX) Model | |
| Cell Line | HCT-116 (Human Colorectal Carcinoma, KRAS G13D mutant)[2] |
| Mouse Strain | Female athymic nude mice[2] |
| Number of Cells Inoculated | 5 x 10^6 cells subcutaneously[2] |
| Treatment Initiation | When tumors reached a volume of 108-126 mm³[2] |
| Drug Administration | Oral gavage[2] |
| Vehicle | 5% DMSO / 15% Solutol / 80% PBS[5] |
| This compound Dosing Regimens and Efficacy in HCT-116 Xenograft Model | |
| Dose and Schedule | Tumor Growth Inhibition (TGI) |
| 50 mg/kg, once daily (qd) | 65%[2] |
| 100 mg/kg, once daily (qd) | Data not specified, but well-tolerated |
| 12.5 mg/kg, twice daily (bid) | Well-tolerated, led to tumor growth inhibition[2] |
| 25 mg/kg, twice daily (bid) | Well-tolerated, led to tumor growth inhibition |
| 50 mg/kg, twice daily (bid) | Caused mortality by days 6-18[2] |
| 75 mg/kg, twice daily (bid) | Caused mortality by days 6-18 |
| Patient-Derived Xenograft (PDX) Models | |
| Cancer Types | Pancreatic, Lung, and Colorectal Cancer (KRAS-mutant)[2] |
| Mouse Strain | Female NMRI nu/nu mice |
| Drug Administration | Oral gavage |
| Dosing | 50 mg/kg and 100 mg/kg (salt formulation bioequivalent to free base), once daily |
| Outcome | Inhibition of tumor growth in all three PDX models |
| Combination Therapy in Lung Cancer PDX Model | |
| Model | KRAS-mutant lung cancer PDX[2] |
| Combination | This compound and Docetaxel[2] |
| Outcome | Full tumor regression and prevention of tumor regrowth after treatment cessation[2][3] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol: HCT-116
This protocol describes the establishment and treatment of an HCT-116 colorectal cancer xenograft model.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle solution (5% DMSO, 15% Solutol, 80% PBS)
-
Calipers
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture HCT-116 cells in complete growth medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Formulation: Prepare a fresh stock of this compound in the vehicle solution daily.
-
Treatment: Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on other ethical considerations.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pharmacodynamic biomarkers, such as phosphorylated ERK (pERK) and phosphorylated RSK (pRSK), by western blot or immunohistochemistry.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.
Procedure:
-
Tumor Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection.
-
Implantation: Implant small fragments of the tumor subcutaneously into highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Expansion: Once the tumors have grown, they can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Studies: Once a sufficient number of mice with established tumors are available, they can be randomized into treatment groups and treated with this compound as described in the CDX protocol.
Pharmacodynamic Biomarkers
To confirm target engagement and the biological activity of this compound in vivo, it is recommended to assess the phosphorylation status of ERK and its downstream substrates in tumor tissue.
-
pERK (Phosphorylated ERK): A direct marker of ERK activation.
-
pRSK (Phosphorylated p90 Ribosomal S6 Kinase): A downstream substrate of ERK.
Tumor samples should be collected at various time points after the final dose of this compound to assess the duration of target inhibition.
Safety and Tolerability Considerations
Preclinical studies have indicated that this compound is generally well-tolerated at efficacious doses in mice[2]. However, high doses (50 mg/kg and 75 mg/kg administered twice daily) have been associated with mortality[2]. It is important to closely monitor the health of the animals, including body weight, throughout the study. Of note, while neurotoxicity was not a prominent finding in rodent studies, it was observed in non-rodent species and in clinical trials, which ultimately led to the discontinuation of its development[6][7]. Researchers should be aware of this and monitor for any signs of neurological deficits in their animal models.
Conclusion
This compound is a potent and selective ERK1/2 inhibitor with demonstrated preclinical efficacy in various xenograft models of cancer, particularly those with KRAS mutations. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of this compound and other ERK inhibitors. Careful attention to experimental design, including appropriate animal models, dosing regimens, and pharmacodynamic endpoints, is critical for obtaining robust and translatable results.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by CC-90003
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors of this cascade, and their activation through phosphorylation (pERK) is a critical event in signal transduction. CC-90003 is a potent and irreversible inhibitor of ERK1/2, with IC50 values in the 10-20 nM range.[1][2] This application note provides a detailed protocol for utilizing western blotting to assess the inhibitory effect of this compound on ERK1/2 phosphorylation in a cellular context.
Signaling Pathway Overview
The canonical ERK signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation.[3] Activated pERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic substrates. This compound exerts its inhibitory effect by covalently binding to ERK1/2, thereby preventing their phosphorylation and subsequent activation.
Experimental Protocols
This protocol describes the treatment of a cancer cell line with this compound, followed by western blot analysis to detect changes in pERK levels. The colorectal cancer cell line HCT-116, which has a KRAS mutation leading to constitutive activation of the ERK pathway, is used as an example.[1]
Cell Culture and Treatment
-
Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Serum Starvation (Optional): To reduce basal pERK levels, you can serum-starve the cells for 12-24 hours in a medium containing 0.5% fetal bovine serum (FBS) prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A suggested concentration range for a dose-response experiment is 0, 10, 50, 100, 500, and 1000 nM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Treat the cells with the this compound dilutions for a specified time. A 2 to 4-hour incubation is often sufficient to observe a significant decrease in pERK levels.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.[6][7][8][9][10]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer. A typical dilution is 1:1000 to 1:2000.[3][11][12] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the bound antibodies and re-probed for total ERK and a loading control (e.g., β-actin or GAPDH).
Data Presentation
The quantitative data for the western blot protocol are summarized in the tables below.
| Reagent | Supplier | Catalog Number | Dilution |
| This compound | Various | N/A | 10-1000 nM |
| Anti-phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #9101 | 1:1000 - 1:2000 |
| Anti-total ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| Anti-β-actin | Various | N/A | 1:5000 - 1:10,000 |
| HRP-conjugated anti-rabbit IgG | Various | N/A | 1:5000 - 1:10,000 |
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 20 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| Triton X-100 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | 1x |
| Phosphatase Inhibitor Cocktail | 1x |
Expected Results
Treatment of HCT-116 cells with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2. The total ERK1/2 levels should remain unchanged, confirming that the inhibitor specifically targets the phosphorylation of ERK and not its expression. The loading control will ensure that equal amounts of protein were loaded in each lane. Densitometric analysis of the western blot bands can be performed to quantify the reduction in pERK levels relative to the total ERK and the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. nsjbio.com [nsjbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. Pierce BCA Protein Assay Protocol [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Optimal Concentration of CC-90003 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent, selective, and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers, particularly those with BRAF or RAS mutations.[3] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in in vitro cell culture experiments to effectively inhibit ERK1/2 signaling and assess its impact on cancer cell proliferation and survival.
Introduction
The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is a key driver in many malignancies. This compound offers a targeted therapeutic strategy by directly inhibiting ERK1/2. In biochemical assays, this compound demonstrates strong inhibition of ERK1 and ERK2 with IC50 values in the nanomolar range (10-20 nM).[1] In cellular contexts, it exhibits potent anti-proliferative effects across a wide range of cancer cell lines, particularly those harboring BRAF and KRAS mutations, with GI50 values typically below 1 µM.[5] This document outlines the essential experimental procedures to guide researchers in using this compound effectively.
Data Presentation
The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| ERK1 | 10-20 | Biochemical Kinase Assay |
| ERK2 | 10-20 | Biochemical Kinase Assay |
Data sourced from multiple biochemical and mass spectrometry assays.[1][5]
Table 2: Cellular Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | GI50 (µM) | Assay Duration |
| Multiple BRAF-mutant lines | Various | BRAF | < 1 (in 93% of lines) | 3 days |
| Multiple KRAS-mutant lines | Various | KRAS | < 1 (in 76% of lines) | 3 days |
| HCT-116 | Colorectal Cancer | KRAS G13D | Induces cell death at ≥ 1 | 3 days |
GI50 values represent the concentration required to inhibit cell growth by 50%. Data is based on a 3-day proliferation assay across 240 cancer cell lines.[5]
Signaling Pathway
This compound targets the MAPK/ERK signaling cascade. The diagram below illustrates the pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key experiments to determine the optimal concentration and effects of this compound are provided below.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in cell culture.
Caption: General Experimental Workflow for this compound Evaluation.
Cell Proliferation Assay (CCK-8)
This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SW620)
-
Complete growth medium
-
96-well clear bottom, black-walled plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.01 to 10 µM. Include a DMSO vehicle control.
-
Add 10 µL of the diluted this compound or DMSO control to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Plot the cell viability against the log concentration of this compound to determine the GI50 value.
-
Western Blot Analysis for Pharmacodynamic Markers
This protocol is for assessing the inhibition of ERK1/2 signaling by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 1, 3, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is cell-line dependent but generally falls within the nanomolar to low micromolar range. For anti-proliferative effects, a concentration range of 0.1 to 10 µM is a reasonable starting point for most BRAF or KRAS-mutant cancer cell lines. It is crucial to perform dose-response experiments and to confirm target engagement by assessing the phosphorylation of downstream ERK1/2 effectors via Western blot. The provided protocols offer a robust framework for researchers to effectively utilize this compound and investigate its therapeutic potential in preclinical cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
CC-90003 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is frequently upregulated in various cancers, making ERK1/2 attractive targets for therapeutic intervention, particularly in tumors with BRAF and KRAS mutations.[2][4][5][6] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies, designed to aid researchers in preclinical and translational studies.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 125 mg/mL[7] | ~272.66 mM | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][7] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Clear Solution) | Protocol 3 (Suspended Solution) |
| Vehicle Composition | |||
| DMSO | 10% | 10% | 10% |
| PEG300 | - | 40% | - |
| Tween-80 | - | 5% | - |
| Saline | - | 45% | - |
| 20% SBE-β-CD in Saline | - | - | 90% |
| Corn Oil | - | - | - |
| Resulting Solution | Homogeneous suspension[1] | Clear solution | Suspended solution[7] |
| Achieved Concentration | ≥ 5 mg/mL[1] | ≥ 2.5 mg/mL[7] | 2.5 mg/mL[7] |
| Notes | - | - | Requires sonication to aid dissolution.[7] |
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] In many cancers, mutations in upstream proteins like RAS and RAF lead to constitutive activation of this pathway, promoting tumor growth. This compound acts by irreversibly inhibiting ERK1 and ERK2, thereby blocking downstream signaling.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration
This protocol is designed to prepare a homogeneous suspension of this compound suitable for oral gavage in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in a vehicle containing 10% DMSO, a 50 mg/mL stock in DMSO can be prepared.
-
In a separate sterile tube, prepare the vehicle by dissolving CMC-Na in sterile water to the desired concentration (e.g., 0.5%). Mix thoroughly until a clear, viscous solution is formed.
-
Add the appropriate volume of the this compound DMSO stock solution to the CMC-Na vehicle to achieve the final desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a more homogeneous mixture.
-
Visually inspect the suspension for any large aggregates.
-
Prepare fresh daily and store at room temperature, protected from light, until administration. Vortex immediately before each use.
Protocol 2: Preparation of this compound Clear Solution for In Vivo Studies
This protocol describes the preparation of a clear solution of this compound, which can be useful for various routes of administration where a solution is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the necessary amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For instance, to make a final solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO is a convenient starting point.[7]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The volumetric ratio should be 10% DMSO and 40% PEG300 in the final solution.[7] Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the mixture to a final concentration of 5%.[7] Vortex again to ensure complete mixing.
-
Finally, add sterile saline to reach the final volume (45% of the total volume).[7]
-
Vortex the final solution until it is clear and homogeneous.
-
This formulation should be prepared fresh before use. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[7]
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for in vivo administration.
Caption: General workflow for the preparation of this compound for in vivo studies.
Disclaimer: These protocols are intended for research use only. Researchers should adapt these protocols based on their specific experimental needs and animal models. It is crucial to conduct appropriate safety and tolerability studies for any new formulation. Always consult relevant institutional and national guidelines for animal research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. covalx.com [covalx.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CC-90003 in 3D Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as colony formation assays in soft agar or spheroids in low-attachment plates, are increasingly recognized for their superior physiological relevance compared to traditional 2D cell culture. These models better recapitulate the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. Consequently, 3D assays are becoming an indispensable tool in preclinical drug development for evaluating the efficacy of anti-cancer compounds.
CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The MAPK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of cancers, particularly those harboring BRAF and KRAS mutations, making it a key target for therapeutic intervention.[1][3] Preclinical studies have demonstrated the anti-proliferative activity of this compound in various cancer cell lines and in vivo models.[1][2][4] This document provides detailed application notes and protocols for utilizing this compound in 3D colony formation assays to assess its therapeutic potential in a more clinically relevant context.
Mechanism of Action of this compound
This compound is an irreversible inhibitor that covalently binds to a cysteine residue within the ATP-binding pocket of ERK1 and ERK2, thereby blocking their kinase activity.[5] This prevents the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and survival in cancer cells dependent on the MAPK pathway.
Data Presentation: Efficacy of this compound in Cancer Models
The following tables summarize the available data on the efficacy of this compound in both 2D and 3D cancer models. It is important to note that drug sensitivity can vary significantly between 2D and 3D culture conditions, with 3D models often exhibiting increased resistance.
Table 1: In Vitro 2D Proliferation Assay Data for this compound in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | Colorectal | G13D | ~0.1 - 1 |
| SW620 | Colorectal | G12V | Not specified |
| MIA PaCa-2 | Pancreatic | G12C | Not specified |
Data extracted from Aronchik et al., 2018. The GI50 for HCT-116 is an approximate value based on graphical representation in the source.[1][4]
Table 2: 3D Colony Formation Assay Data for this compound in KRAS-Mutant Patient-Derived Xenograft (PDX) Models
| Number of PDX Models Tested | Cancer Types | Key Finding |
| 84 | Pancreatic, Non-Small Cell Lung, Colorectal | 18 models responded with an absolute IC50 < 1 µM |
Data from a study where a 3D colony formation assay was utilized to assess the activity of this compound in various KRAS-mutant PDX models.
Experimental Protocols
This section provides detailed protocols for a 3D colony formation assay using either the soft agar method or the spheroid formation method in low-attachment plates. These protocols are designed to be adaptable for testing the effects of this compound.
Protocol 1: 3D Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SW620, MIA PaCa-2)
-
Complete cell culture medium
-
Noble Agar
-
Sterile water
-
6-well or 96-well plates
-
This compound (stock solution in DMSO)
-
Crystal Violet staining solution
-
Microscope for imaging
Procedure:
-
Preparation of Agar Solutions:
-
Prepare a 1.2% (w/v) Noble Agar solution in sterile water and autoclave.
-
Prepare a 0.6% (w/v) Noble Agar solution in sterile water and autoclave.
-
Equilibrate both agar solutions to 40-42°C in a water bath.
-
Warm 2x complete cell culture medium to 40-42°C.
-
-
Bottom Agar Layer:
-
Mix the 1.2% agar solution with an equal volume of 2x complete medium to create a 0.6% agar base.
-
Dispense the 0.6% agar mixture into the wells of the culture plate (e.g., 1.5 mL for a 6-well plate).
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Top Agar Layer with Cells:
-
Trypsinize and count the cells. Resuspend the cells in 1x complete medium at the desired concentration (e.g., 5,000 - 10,000 cells per well for a 6-well plate).
-
Mix the 0.6% agar solution with an equal volume of the cell suspension in 2x complete medium to create a 0.3% agar top layer containing cells.
-
-
Seeding and Treatment:
-
Carefully layer the top agar/cell suspension onto the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Prepare serial dilutions of this compound in complete medium. Based on available data, a starting concentration range of 0.01 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Add the medium containing this compound or vehicle to the top of the solidified agar.
-
-
Incubation and Maintenance:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the colonies every 3-4 days by adding fresh medium containing the appropriate concentration of this compound or vehicle.
-
-
Staining and Analysis:
-
After the incubation period, stain the colonies with Crystal Violet solution for 1-2 hours.
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies and measure their size using a microscope and image analysis software.
-
Calculate the IC50 or GI50 values based on the reduction in colony number and/or size compared to the vehicle control.
-
Protocol 2: 3D Spheroid Formation Assay (Liquid Overlay Technique)
This method utilizes low-attachment plates to promote the self-aggregation of cells into spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Microplate reader
-
Microscope for imaging
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed the cells into the wells of an ultra-low attachment 96-well plate at a density that allows for the formation of a single spheroid per well (e.g., 1,000 - 5,000 cells/well).
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
-
Spheroid Formation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 3-4 days.
-
Monitor spheroid formation daily using an inverted microscope.
-
-
Treatment with this compound:
-
Once uniform spheroids have formed, prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.01 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Carefully add the treatment solutions to the wells containing the spheroids.
-
-
Incubation and Analysis:
-
Incubate the plates for an additional 7-10 days.
-
Monitor the spheroids for changes in size, morphology, and integrity using a microscope.
-
At the end of the incubation period, assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 or GI50 values based on the reduction in cell viability compared to the vehicle control.
-
Considerations for Experimental Design and Troubleshooting
-
Cell Line Selection: The choice of cell line is critical. It is recommended to use cell lines with known KRAS or BRAF mutations, as they are more likely to be sensitive to ERK inhibition.
-
Concentration Range: The effective concentration of this compound may be higher in 3D models compared to 2D cultures due to limited drug penetration. It is important to perform a dose-response curve with a wide range of concentrations to determine the optimal working range.
-
Treatment Duration: The duration of treatment may need to be extended in 3D assays to observe a significant effect.
-
Analysis Methods: A combination of imaging (to assess morphology and size) and viability assays is recommended for a comprehensive evaluation of this compound's effects.
-
Resistance Mechanisms: Be aware of potential resistance mechanisms. Prolonged treatment with ERK inhibitors can lead to the reactivation of the MAPK pathway or the activation of bypass signaling pathways.[3] Consider including later time points in your analysis to assess for the emergence of resistance.
-
Combination Therapies: Based on preclinical data, combining this compound with other agents, such as docetaxel, may enhance its anti-tumor activity and overcome potential resistance.[1][2][4]
Conclusion
The application of this compound in 3D colony formation assays provides a more physiologically relevant platform to evaluate its anti-cancer efficacy. The detailed protocols and considerations outlined in this document are intended to guide researchers in designing and executing robust experiments to further elucidate the therapeutic potential of this promising ERK1/2 inhibitor. By carefully selecting cell models, optimizing assay conditions, and considering potential resistance mechanisms, researchers can generate high-quality data to inform the continued development of this compound and other MAPK pathway inhibitors.
References
Application Notes and Protocols for Assessing CC-90003 Efficacy in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and irreversible inhibitor of ERK1/2, critical signaling nodes in the MAPK pathway.[1][2][3] This pathway is frequently activated in various cancers, particularly those with KRAS mutations, making ERK1/2 attractive therapeutic targets.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform. They more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing more predictive data for clinical outcomes.[4][5]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in PDX models of human cancer. The protocol covers the establishment and maintenance of PDX models, the design and execution of an efficacy study, and the analysis of pharmacodynamic biomarkers to confirm target engagement.
Signaling Pathway
The MAPK/ERK signaling cascade is a key pathway that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in genes like KRAS or BRAF lead to the constitutive activation of this pathway, driving tumor growth. This compound acts by covalently binding to and inhibiting ERK1 and ERK2, the final kinases in this cascade, thereby blocking downstream signaling.
Experimental Protocols
Part 1: Establishment and Expansion of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting human tumor tissue into immunodeficient mice and the subsequent expansion of the PDX model.
Materials:
-
Fresh human tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Tissue culture medium (e.g., DMEM/F-12) with antibiotics
Procedure:
-
Tumor Tissue Preparation:
-
Immediately following surgical resection, place the tumor tissue in a sterile container with cold tissue culture medium.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold, sterile PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Surgical Implantation (Passage 0):
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Mix a tumor fragment with an equal volume of Matrigel® (optional, but can improve engraftment rates).
-
Implant the tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Tumor Monitoring and Passaging:
-
Measure tumor dimensions twice weekly with digital calipers once the tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
-
The remaining tumor tissue can be processed as in step 1 and implanted into new cohorts of mice for expansion (Passage 1, 2, etc.). It is recommended to use early-passage PDXs (less than 5-10 passages) for efficacy studies to maintain the characteristics of the original tumor.
-
Part 2: this compound Efficacy Study in Established PDX Models
This protocol describes the methodology for conducting a preclinical efficacy study of this compound in mice bearing established PDX tumors.
Materials:
-
Mice with established PDX tumors (tumor volume of 100-200 mm³)
-
This compound
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose in sterile water)
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers
-
Animal balance
Procedure:
-
Study Groups and Randomization:
-
Once tumors reach the desired volume range (e.g., 150 ± 50 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Example study groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, orally, once daily)
-
Group 2: this compound (e.g., 50 mg/kg, orally, once daily)
-
Group 3 (Optional): Combination therapy (e.g., this compound + standard-of-care agent)
-
-
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle each day.
-
Administer the drug or vehicle to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule. Dosing should be based on the most recent body weight measurement.
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly for the duration of the study.
-
Monitor the mice daily for any signs of toxicity or adverse effects.
-
The study may be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a fixed duration of treatment.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Resect the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis and other molecular assays.
-
-
Data Presentation
Quantitative data from the efficacy study should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 152.3 ± 15.1 | 1854.6 ± 212.7 | - |
| This compound (50 mg/kg) | 149.8 ± 14.5 | 456.2 ± 98.4 | 75.4% |
%TGI is calculated as: (1 - (Mean tumor volume change in treated group / Mean tumor volume change in control group)) x 100
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight at Start (g) | Mean Body Weight at End (g) | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 1.2 | 24.1 ± 1.5 | +7.1% |
| This compound (50 mg/kg) | 22.3 ± 1.1 | 21.9 ± 1.3 | -1.8% |
Pharmacodynamic Biomarker Analysis
To confirm that this compound is hitting its intended target, the phosphorylation status of ERK1/2 should be assessed in the tumor tissue.
Western Blot for Phosphorylated ERK (p-ERK)
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Table 3: Quantification of p-ERK by Western Blot
| Treatment Group | Normalized p-ERK / Total ERK Ratio (Arbitrary Units) | Percent Inhibition of p-ERK |
| Vehicle Control | 1.00 ± 0.12 | - |
| This compound (50 mg/kg) | 0.15 ± 0.04 | 85% |
Immunohistochemistry (IHC) for p-ERK
Procedure:
-
Tissue Processing and Sectioning:
-
Dehydrate formalin-fixed tumor tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a serum-based blocking solution.
-
Incubate the sections with a primary antibody against p-ERK1/2.
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images using a brightfield microscope.
-
Semi-quantitatively score the staining intensity and the percentage of positive cells.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of a Pharmacodynamic ERK End Point in Melanoma Cell Lysates: Toward Personalized Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing CC-90003 stock solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent, selective, and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, the ERK cascade plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making ERK1/2 attractive therapeutic targets.[3][5] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with BRAF and KRAS mutations, and has been evaluated in both preclinical and clinical settings.[2][6][7]
These application notes provide detailed protocols for the preparation of this compound stock solutions, appropriate storage conditions, and guidelines for its use in common experimental settings.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 458.44 g/mol | [1][2] |
| Formula | C₂₂H₂₁F₃N₆O₂ | [1][2] |
| CAS Number | 1621999-82-3 | [1][2] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 125 mg/mL (≥ 272.66 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility. | [1][8] |
| Water | Insoluble | [2][8] | |
| Ethanol | Insoluble | [2] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Table 4: Typical Concentration Ranges for In Vitro and In Vivo Studies
| Application | Concentration/Dosage | Notes | Reference |
| In Vitro (Biochemical Assay) | IC₅₀: 10-20 nM for ERK1/2 | Potency against purified kinases. | [2][6] |
| In Vitro (Cell-based Assays) | GI₅₀ < 1 µM | In sensitive BRAF-mutant cancer cell lines. | [6] |
| 1 µM | Can induce cell death in HCT-116 cells. | [6] | |
| In Vivo (Xenograft Models) | 12.5 mg/kg - 100 mg/kg (daily) | Well-tolerated and effective doses in mouse models. | [2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Methodology:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.58 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.001 L x 0.010 mol/L x 458.44 g/mol x 1000 mg/g = 4.58 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 4.58 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Methodology:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Application: Add the freshly prepared working solutions to your cell cultures and proceed with the experiment. It is recommended to prepare working solutions fresh for each experiment.
Mandatory Visualization
Signaling Pathway
This compound acts by inhibiting ERK1/2, key components of the MAPK/ERK signaling cascade. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of RAS, RAF, and MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro cell-based assay.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound (CAS 1621999-82-3) | Abcam [abcam.com]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for CC-90003 in Long-Term In Vivo Studies
Topic: CC-90003 Treatment Schedule for Long-Term In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] It has shown potential antineoplastic activity by preventing the activation of ERK-mediated signaling pathways, which are often upregulated in various cancers and play a crucial role in tumor cell proliferation, differentiation, and survival.[2] These notes provide detailed protocols and treatment schedules for the use of this compound in long-term in vivo studies, particularly in preclinical models of cancer.
Mechanism of Action and Signaling Pathway
This compound covalently binds to and inhibits the kinase activity of ERK1 and ERK2, which are central nodes in the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4][5] This pathway is frequently activated in tumors through mutations in upstream components such as KRAS or BRAF.[3][4] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, leading to the inhibition of tumor cell proliferation and survival.[2]
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on ERK1/2.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Range | Cell Lines Tested | Reference |
| Biochemical Assay | ERK1/2 | 10-20 nM | N/A | [1] |
| Proliferation Assay | Various | GI50 < 1 µM | 25 of 27 BRAF-mutant cancer cell lines | [3] |
| Proliferation Assay | Various | See Ref. | 240 cancer cell lines (including KRAS-mutant lines) | [3] |
Table 2: Preclinical In Vivo Dosing and Efficacy of this compound
| Tumor Model | Dosing Schedule | Route of Administration | Efficacy Outcome | Reference |
| HCT-116 Xenograft | 12.5 mg/kg BID | Oral | Tumor growth inhibition | [1] |
| HCT-116 Xenograft | 25 mg/kg BID | Oral | Tumor growth inhibition | [1] |
| HCT-116 Xenograft | 50 mg/kg QD | Oral | 65% Tumor Growth Inhibition (TGI) | [3][6] |
| HCT-116 Xenograft | 100 mg/kg QD | Oral | Tumor growth inhibition | [1] |
| KRAS-mutant PDX (Lung) | 50 mg/kg QD (bioequivalent) | Oral | Minimal tumor growth suppression (as single agent) | [3][6] |
| KRAS-mutant PDX (Pancreatic) | 50 mg/kg & 100 mg/kg QD (bioequivalent) | Oral | Tumor growth inhibition | [6] |
| KRAS-mutant PDX (Colorectal) | 50 mg/kg & 100 mg/kg QD (bioequivalent) | Oral | Tumor growth inhibition | [6] |
| KRAS-mutant Lung Cancer PDX | 50 mg/kg QD (bioequivalent) + Docetaxel | Oral (this compound) | Full tumor regression and prevention of regrowth | [3][4] |
Note: BID = twice daily, QD = once daily, PDX = Patient-Derived Xenograft. Doses described as "bioequivalent" refer to a salt formulation (CC-1B) administered at a dose equivalent to the free base.[6]
Experimental Protocols
Protocol 1: Long-Term In Vivo Efficacy Study in Xenograft Models
This protocol outlines the steps for a typical long-term efficacy study of this compound in mice bearing subcutaneous xenograft tumors.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inoculate female athymic nude mice with 5 x 10^6 cells.[6]
2. Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow.
-
Measure tumor volume twice weekly using calipers (Volume = (length x width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[6]
3. This compound Formulation and Administration:
-
Prepare this compound for oral administration. A suggested vehicle is 20% SBE-β-CD in saline.
-
To prepare a 2.5 mg/mL suspension, a 25.0 mg/mL DMSO stock solution can be diluted 1:10 in the vehicle.
-
Administer this compound orally (p.o.) via gavage at the desired dose and schedule (e.g., 50 mg/kg once daily).
4. Treatment and Monitoring:
-
Treat animals for the specified duration (e.g., 21-28 days).
-
Continue to monitor tumor volume and body weight twice weekly.
-
Observe animals for any signs of toxicity. Doses of 50 mg/kg twice daily have been reported to cause mortality.[1]
5. Endpoint and Data Analysis:
-
The study may be concluded when tumors in the control group reach a specified size or after a fixed duration.
-
Euthanize animals and collect tumors for further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) to assess efficacy.
Caption: Experimental workflow for a long-term in vivo xenograft study with this compound.
Safety and Tolerability
In preclinical studies, this compound was generally well-tolerated at efficacious doses.[1] However, dose-limiting toxicities can occur. For instance, in an HCT-116 xenograft model, doses of 50 mg/kg and 75 mg/kg administered twice daily led to mortality.[1] Clinical studies in humans have reported neurotoxicity as a potential side effect.[7][8] Therefore, careful monitoring for signs of toxicity is essential during long-term in vivo studies.
Combination Therapy
The efficacy of this compound can be enhanced through combination with other agents. A notable example is the combination with docetaxel in a KRAS-mutant lung cancer PDX model, which resulted in complete tumor regression and prevented regrowth after treatment cessation.[3][4] This suggests that rational combination strategies may be a promising approach for overcoming resistance and improving therapeutic outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. covalx.com [covalx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CC-90003 Resistance in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the ERK1/2 inhibitor, CC-90003, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound in the treated cell line compared to the parental, sensitive cell line. To confirm resistance, you should perform the following:
-
Serial IC50/GI50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of this compound concentrations. A cell viability assay (e.g., MTT or CellTiter-Glo®) should be used to determine the IC50/GI50 for each line. A significant fold-change (typically >5-fold) is indicative of resistance.
-
Washout Experiment: To ensure the reduced sensitivity is due to a stable genetic or epigenetic change and not temporary adaptation, remove this compound from the culture medium of the resistant cells for several passages. Subsequently, re-determine the IC50/GI50. If the value remains high, the resistance is likely stable.
-
Clonal Selection: Isolate single-cell clones from the resistant population and test their individual IC50/GI50 values. This will help determine if the resistance is heterogeneous within the population.
Q2: What are the known mechanisms of resistance to ERK inhibitors like this compound?
A2: Resistance to ERK inhibitors can arise through several mechanisms:
-
On-target Alterations: Mutations in the ERK1/2 proteins can prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked ERK pathway, allowing for continued proliferation and survival. Known compensatory pathways include the JNK/Jun and MSK signaling pathways.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Reactivation of the MAPK Pathway: Upstream components of the MAPK pathway, such as RAS or RAF, can be amplified or mutated, leading to a stronger signal that overcomes the inhibition of ERK.
Q3: My cells are showing resistance to this compound. What are my next steps to investigate the mechanism?
A3: A systematic approach is recommended. Start by confirming the resistant phenotype as described in Q1. Then, proceed to investigate the potential mechanisms by following the troubleshooting guide and experimental protocols provided below. Key initial steps include performing a Western blot analysis to check the phosphorylation status of key proteins in the MAPK and potential bypass pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of this compound resistance and suggests potential solutions.
Problem: Decreased sensitivity to this compound in your cancer cell line.
Possible Cause 1: Experimental Variability
-
How to Investigate:
-
Review your cell culture and assay protocols for any recent changes.
-
Verify the concentration and integrity of your this compound stock solution.
-
Ensure consistent cell seeding densities and incubation times.
-
Perform a new dose-response experiment with the parental cell line to confirm its sensitivity.
-
-
Solution:
-
If variability is identified, standardize all protocols and repeat the experiment.
-
Possible Cause 2: Development of Acquired Resistance
-
How to Investigate:
-
Follow the steps in FAQ Q1 to confirm stable resistance.
-
Proceed to the experimental protocols below to investigate the underlying mechanism.
-
-
Solution:
-
Once the mechanism is identified, you may consider combination therapies to overcome resistance. For example, if a bypass pathway is activated, a combination of this compound with an inhibitor of that pathway could be effective.
-
Possible Cause 3: Activation of Compensatory Signaling Pathways
-
How to Investigate:
-
Western Blot Analysis (Protocol 2): Analyze the phosphorylation status of key proteins in the MAPK pathway (p-ERK, total ERK) and potential bypass pathways such as the JNK pathway (p-JNK, total JNK) and MSK pathway (p-MSK, total MSK). An increase in the phosphorylation of JNK or MSK in resistant cells compared to sensitive cells upon this compound treatment would suggest the activation of these compensatory pathways.
-
-
Solution:
-
Consider combination therapy with an inhibitor of the activated bypass pathway (e.g., a JNK inhibitor).
-
Possible Cause 4: On-Target Mutations in ERK1/2
-
How to Investigate:
-
Sanger Sequencing: Sequence the coding regions of ERK1 (MAPK3) and ERK2 (MAPK1) genes in both parental and resistant cell lines to identify any acquired mutations.
-
-
Solution:
-
If a mutation is found that confers resistance, this cell line can be a valuable tool for screening new compounds that are effective against the mutant protein.
-
Quantitative Data Summary
Table 1: Proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | GI50 (µM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | < 1 |
| A375 | Melanoma | BRAF V600E | < 1 |
| Various BRAF-mutant lines | Various | BRAF mutation | Generally < 1 (25 out of 27 tested)[1] |
| Various KRAS-mutant lines | Various | KRAS mutation | Generally sensitive (28 out of 37 tested)[1] |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell proliferation.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50/GI50
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Parental and suspected this compound-resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50/GI50 value.
Protocol 2: Western Blot Analysis of MAPK and Compensatory Pathways
This protocol is for assessing the activation state of key signaling proteins.
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-total ERK, rabbit anti-p-JNK, rabbit anti-total JNK)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Generating a this compound Resistant Cell Line
This protocol describes a method for inducing resistance to this compound in a sensitive cancer cell line.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Determine Initial IC20: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 20% (IC20).
-
Initial Exposure: Culture the parental cells in medium containing this compound at the IC20 concentration.
-
Monitor Cell Growth: Initially, a significant number of cells may die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Continue this stepwise dose escalation, monitoring for the emergence of a resistant population that can proliferate at significantly higher concentrations of this compound compared to the parental line. This process can take several months.
-
Characterization of Resistant Line: Once a resistant line is established (e.g., tolerating 10-fold the initial IC50), perform a full dose-response assay to quantify the new, stable IC50/GI50.
-
Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.
-
Verification: To confirm a stable phenotype, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with this compound to ensure resistance is maintained.
Visualizations
Caption: MAPK signaling pathway and mechanisms of this compound resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships in troubleshooting this compound resistance.
References
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of CC-90003
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected results or seeking to understand the off-target effects of CC-90003, a potent and selective covalent inhibitor of ERK1/2. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] By irreversibly binding to ERK1/2, this compound blocks their kinase activity, thereby inhibiting downstream signaling that is often hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[1][2]
Q2: I'm observing a phenotype in my cell line that is not consistent with ERK1/2 inhibition. Could this be an off-target effect?
A2: Yes, it is possible. While this compound is highly selective for ERK1/2, kinase inhibitor off-target activity can occur, especially at higher concentrations.[2] If the observed phenotype (e.g., unexpected levels of apoptosis, changes in cell morphology, or paradoxical pathway activation) does not correlate with the inhibition of known downstream targets of ERK1/2, it may be due to the inhibition of other kinases.
Q3: What are the known off-target kinases for this compound?
A3: Biochemical and cellular assays have identified three primary off-target kinases for this compound:[1][2]
-
KDR (Kinase Insert Domain Receptor), also known as VEGFR2
-
FLT3 (FMS-like Tyrosine Kinase 3)
-
PDGFRα (Platelet-Derived Growth Factor Receptor Alpha)
Significant inhibition of these kinases has been observed at a concentration of 1 µmol/L of this compound.[1][2]
Q4: Why was the clinical development of this compound discontinued?
A4: The clinical development of this compound was halted due to unanticipated neurotoxicity observed in a Phase Ia clinical trial.[3][4][5] This adverse effect is thought to be a result of a combination of on-target ERK inhibition and potential off-target activities.[4] This highlights the importance of carefully evaluating potential off-target effects in preclinical experiments.
Troubleshooting Guide
This guide provides structured approaches to investigate and mitigate potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Exaggerated Cytotoxicity
If you observe higher than expected cell death in your experiments, it could be due to the on-target effect on ERK1/2, off-target inhibition of kinases essential for cell survival, or a combination of both.
Troubleshooting Steps:
-
Confirm On-Target ERK1/2 Inhibition:
-
Perform a Western blot to analyze the phosphorylation status of known ERK1/2 downstream targets, such as RSK (p90 ribosomal S6 kinase). A decrease in phosphorylated RSK (p-RSK) will confirm on-target activity.
-
-
Perform a Dose-Response Analysis:
-
Treat your cells with a range of this compound concentrations. If the cytotoxic effect is only observed at concentrations significantly higher than those required to inhibit p-RSK, it may suggest an off-target effect.
-
-
Use a Structurally Different ERK1/2 Inhibitor:
-
Compare the phenotype induced by this compound with that of another ERK1/2 inhibitor with a different chemical scaffold. If the unexpected cytotoxicity is unique to this compound, it strengthens the possibility of an off-target effect.
-
Issue 2: Phenotype Suggestive of KDR, FLT3, or PDGFRα Inhibition
If your experimental observations align with the known biological roles of the off-target kinases (e.g., effects on angiogenesis, hematopoiesis, or cell migration), it is prudent to investigate their inhibition directly.
Troubleshooting Steps:
-
Assess the Activity of Off-Target Kinases:
-
Directly measure the kinase activity of KDR, FLT3, or PDGFRα in your experimental system. This can be achieved using commercially available kinase assay kits. Refer to the Experimental Protocols section below for detailed methodologies.
-
-
Analyze Downstream Signaling of Off-Target Kinases:
-
If direct kinase assays are not feasible, perform Western blots to assess the phosphorylation status of key downstream effectors of the off-target kinases.
-
Quantitative Data Summary
The following table summarizes the known kinase inhibition profile of this compound.
| Kinase Target | Type | Potency | Reference |
| ERK1/2 | On-Target | IC₅₀ in the 10-20 nM range | [2] |
| KDR (VEGFR2) | Off-Target | >80% inhibition at 1 µmol/L | [1][2] |
| FLT3 | Off-Target | >80% inhibition at 1 µmol/L | [1][2] |
| PDGFRα | Off-Target | >80% inhibition at 1 µmol/L | [1][2] |
Experimental Protocols
The following are generalized protocols for commercially available luminescent kinase assays that can be adapted to test for off-target inhibition by this compound.
Protocol 1: KDR (VEGFR2) Kinase Activity Assay
This protocol is based on the principle of quantifying the amount of ATP remaining in solution following a kinase reaction using a luciferase-based system. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant KDR (VEGFR2) enzyme
-
Kinase assay buffer
-
ATP solution
-
KDR substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (or other test inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a master mix of kinase assay buffer, ATP, and KDR substrate.
-
Add the test inhibitor (this compound) at various concentrations to the wells of the 96-well plate. Include a no-inhibitor control and a no-enzyme "blank" control.
-
Add the recombinant KDR enzyme to all wells except the blank.
-
Add the master mix to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
Protocol 2: FLT3 Kinase Activity Assay
This protocol follows a similar principle to the KDR assay.
Materials:
-
Recombinant FLT3 enzyme
-
Kinase assay buffer
-
ATP solution
-
FLT3 substrate (e.g., a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Follow a similar setup to the KDR assay, preparing a master mix and adding inhibitor and enzyme to the plate.
-
Initiate the reaction by adding the master mix.
-
Incubate as required for the FLT3 enzyme.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence and calculate percent inhibition.[8][9]
Protocol 3: PDGFRα Kinase Activity Assay
This protocol is also analogous to the preceding assays.
Materials:
-
Recombinant PDGFRα enzyme
-
Kinase assay buffer
-
ATP solution
-
PDGFRα substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
Kinase-Glo® or ADP-Glo™ Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Adapt the general kinase assay protocol described above for the specific requirements of the PDGFRα enzyme and the chosen luminescent assay kit.[10][11]
Visualizations
Signaling Pathways
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Known off-target kinases of this compound and their primary signaling outcomes.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. PDGFR alpha Kinase Enzyme System Application Note [promega.com]
- 11. promega.com [promega.com]
mitigating CC-90003-induced neurotoxicity in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, CC-90003. The information addresses common questions and troubleshooting strategies related to the neurotoxicity observed in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It functions by covalently binding to ERK1/2, thereby preventing their activity and inhibiting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2]
Q2: What is the reported neurotoxicity associated with this compound?
A2: In a Phase Ia clinical trial, this compound was associated with unanticipated neurotoxicity, which ultimately contributed to the discontinuation of its clinical development.[3][4] Observed adverse events in patients included dizziness, gait disturbance, and paresthesias.[3][5] Preclinical studies in dogs also revealed reversible peripheral neuropathy.[3][4]
Q3: Are all preclinical models susceptible to this compound-induced neurotoxicity?
A3: Not all preclinical models appear to be equally susceptible. While dogs exhibited clinical signs of peripheral neuropathy, mice did not show similar signs of neuropathy with daily dosing.[3][4] This suggests that rodents may be poor predictors of chemotherapy-induced peripheral neuropathy (CIPN) for this compound.[3][4] In vitro models using human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) have shown sensitivity to this compound, concordant with clinical findings.[4]
Q4: What is the proposed mechanism for this compound-induced neurotoxicity?
A4: The neurotoxicity of this compound is likely multifactorial. In vitro studies suggest it is a combination of on-target ERK inhibition combined with off-target kinase inhibition and inhibition of the translocator protein.[3][4][6]
Q5: Has this compound shown efficacy in any preclinical cancer models?
A5: Yes, this compound has demonstrated potent anti-proliferative activity in preclinical models of KRAS-mutant tumors.[3][7][8] In combination with docetaxel, it led to full tumor regression and prevented regrowth in a patient-derived xenograft (PDX) model of lung cancer.[3][7][8]
Troubleshooting Guide
This guide provides troubleshooting strategies for managing and understanding this compound-induced neurotoxicity in your preclinical experiments.
| Issue | Possible Cause | Suggested Action |
| Unexpected animal mortality or severe morbidity in in vivo studies. | High doses of this compound can lead to mortality. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. caused mortality in an HCT-116 xenograft model.[1] | Review dosing regimen. Consider dose reduction or a once-daily (qd) schedule. A dose of 100 mg/kg qd was better tolerated in some studies.[1] |
| Difficulty replicating neurotoxicity seen in clinic in rodent models. | Rodents may not be a suitable model for this compound-induced peripheral neuropathy.[3][4] | Consider alternative models. In vivo studies in dogs have shown neuropathy.[3][4] For in vitro work, consider using human iPSC-derived peripheral neurons on multi-electrode arrays (MEAs).[4] |
| Unclear if observed toxicity is on-target or off-target. | This compound has known off-target activities.[3][4][6] | Design experiments to differentiate effects. Use structural analogs of this compound with similar ERK inhibition but different off-target profiles.[4] Compare results with other ERK inhibitors with different chemical scaffolds. |
| Need to mitigate neurotoxicity while retaining anti-tumor efficacy. | Neurotoxicity may be dose-dependent.[5] Combination therapies may allow for lower, less toxic doses of this compound. | Explore combination therapies. This compound with docetaxel has shown efficacy.[3][7][8] This may allow for a dose reduction of this compound to a level below the neurotoxicity threshold. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | ERK1/2 | 10-20 nM | [1][7] |
Table 2: this compound Dosing in Preclinical In Vivo Models
| Model | Cell Line/Tumor Type | Dose | Outcome | Reference |
| Xenograft | HCT-116 (Colorectal) | 12.5 mg/kg b.i.d. | Tolerated, tumor growth inhibition | [1] |
| Xenograft | HCT-116 (Colorectal) | 25 mg/kg b.i.d. | Tolerated, tumor growth inhibition | [1] |
| Xenograft | HCT-116 (Colorectal) | 50 mg/kg q.d. | Minimally efficacious dose (65% TGI) | [7] |
| Xenograft | HCT-116 (Colorectal) | 100 mg/kg q.d. | Tolerated, tumor growth inhibition | [1] |
| Xenograft | HCT-116 (Colorectal) | 50 mg/kg b.i.d. | Mortality by days 6-18 | [1] |
| Xenograft | HCT-116 (Colorectal) | 75 mg/kg b.i.d. | Mortality by days 6-18 | [1] |
| PDX | Lung Cancer | Not specified | Tumor regression (in combination with docetaxel) | [3][7][8] |
Table 3: Clinical Neurotoxicity Observations (Phase Ia)
| Dose Range | Observed Neurotoxicity | Management | Reference |
| 80-160 mg/day | Grade 1-3 (dizziness, gait disturbance, paresthesias) | Resolved with dose reduction/interruption | [3][5] |
Experimental Protocols
1. In Vitro Neurotoxicity Assessment using Multi-Electrode Arrays (MEAs)
This protocol is adapted from studies investigating the mechanism of this compound-induced peripheral neuropathy.[4]
-
Objective: To assess the functional effects of this compound on neuronal electrophysiology.
-
Cell Model: Human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs).
-
Methodology:
-
Culture hiPSC-PNs on MEA plates until mature, stable neuronal networks are formed.
-
Record baseline electrophysiological activity, including mean firing rate and network burst patterns.
-
Prepare serial dilutions of this compound and relevant controls (e.g., vehicle, other neurotoxic compounds).
-
Apply the compounds to the neuronal cultures on the MEAs.
-
Record electrophysiological activity at multiple time points post-compound addition.
-
Analyze the data to determine changes in neuronal activity, such as decreased firing rate or disruption of network synchrony, which are indicative of neurotoxicity.
-
2. In Vivo Assessment of Anti-Tumor Efficacy in Xenograft Models
This protocol is based on the HCT-116 xenograft model used to evaluate this compound.[7]
-
Objective: To determine the in vivo anti-tumor activity of this compound.
-
Animal Model: Female athymic nude mice.
-
Methodology:
-
Subcutaneously inoculate mice with a suspension of HCT-116 cancer cells (e.g., 5 x 10^6 cells).
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle orally at the desired dosing schedule (e.g., once or twice daily).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).
-
Visualizations
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
Caption: The proposed dual mechanism of this compound-induced neurotoxicity.
Caption: A logical workflow for characterizing and mitigating this compound neurotoxicity in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing CC-90003 dosage to minimize adverse effects
Welcome to the CC-90003 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound to minimize adverse effects during preclinical and early-phase clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. FAQs: Understanding this compound and Its Associated Adverse Effects
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] By binding to ERK1/2, this compound prevents their phosphorylation and activation, thereby inhibiting the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway. This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.
Q2: What is the primary dose-limiting toxicity associated with this compound?
A2: The primary dose-limiting toxicity of this compound observed in clinical trials is neurotoxicity, specifically chemotherapy-induced peripheral neuropathy (CIPN).[1] This adverse effect was a significant factor in the discontinuation of its clinical development.
Q3: What were the key findings from the Phase Ia clinical trial of this compound (NCT02313012)?
A3: The first-in-human Phase Ia dose-escalation study enrolled 19 patients with advanced solid tumors harboring BRAF or RAS mutations.[1] Patients received oral doses of this compound ranging from 20 to 160 mg daily on a 21/28 day cycle.[1] The maximum tolerated dose (MTD) was determined to be 120 mg/day.[1] While the drug showed evidence of target engagement by reducing free ERK levels, it did not demonstrate objective responses and exhibited an unfavorable pharmacokinetic profile alongside the unanticipated neurotoxicity.[1]
II. Troubleshooting Guide: Minimizing Neurotoxicity in Preclinical Models
Researchers may encounter challenges with neuronal cell health and viability when working with this compound. This guide provides troubleshooting strategies for in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of neuronal cell death observed in vitro. | On-target ERK1/2 inhibition in neurons: The ERK pathway is also crucial for neuronal survival and function. | 1. Dose Titration: Perform a dose-response curve to identify the lowest effective concentration that inhibits ERK1/2 in cancer cells while minimizing neuronal toxicity. 2. Time-course experiments: Limit the duration of exposure to this compound to the minimum time required to achieve the desired effect on cancer cells. |
| Off-target kinase inhibition: this compound may inhibit other kinases that are important for neuronal health. | 1. Selectivity Profiling: If not already done, perform a comprehensive kinase selectivity panel to identify potential off-target effects. 2. Structural Analogs: If available, test structural analogs of this compound with a more favorable selectivity profile. | |
| Difficulty in establishing a therapeutic window between anti-cancer efficacy and neurotoxicity. | High sensitivity of neuronal models: The in vitro model may be overly sensitive to the neurotoxic effects of the compound. | 1. Co-culture Systems: Utilize co-culture models of neurons and glial cells (e.g., astrocytes) to better mimic the in vivo microenvironment and potentially enhance neuronal resilience. 2. 3D Spheroid Cultures: Employ 3D neuronal spheroid cultures, which can provide a more physiologically relevant model compared to 2D monolayers. |
| Inconsistent results in neurotoxicity assays. | Variability in cell culture conditions: Minor variations in cell density, media composition, or incubation time can impact results. | 1. Standardize Protocols: Ensure strict adherence to standardized protocols for cell seeding, treatment, and endpoint assessment. 2. Use of Positive and Negative Controls: Include well-characterized neurotoxic and non-neurotoxic compounds as controls in every experiment. |
III. Data Presentation: Summary of Clinical Trial Findings
The following tables summarize the dose-escalation and adverse events observed in the Phase Ia clinical trial of this compound.
Table 1: this compound Phase Ia Dose Escalation Cohorts
| Dose Level (mg/day) | Number of Patients |
| 20 | 3 |
| 40 | 3 |
| 80 | 3 |
| 120 | 6 |
| 160 | 4 |
Data compiled from publicly available clinical trial information.
Table 2: Treatment-Emergent Adverse Events (AEs) in ≥15% of Patients in the Phase Ia Trial of this compound
| Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) |
| Neurological | |||
| Dizziness | 21 | 0 | 0 |
| Gait disturbance | 16 | 5 | 0 |
| Paresthesia | 16 | 5 | 0 |
| Gastrointestinal | |||
| Nausea | 32 | 0 | 0 |
| Diarrhea | 26 | 0 | 0 |
| Vomiting | 21 | 0 | 0 |
| Decreased appetite | 16 | 0 | 0 |
| Constitutional | |||
| Fatigue | 42 | 5 | 0 |
| Asthenia | 21 | 0 | 0 |
| Hepatic | |||
| ALT/AST elevation | 26 | 11 | 0 |
| Other | |||
| Rash | 21 | 5 | 0 |
This table represents a summary of reported adverse events and may not be exhaustive. Grade 5 (death) was not reported as related to the study drug.[1]
IV. Experimental Protocols
A. Protocol for Assessing this compound-Induced Neurotoxicity using Human iPSC-Derived Peripheral Neurons
This protocol provides a framework for evaluating the neurotoxic potential of this compound in a physiologically relevant in vitro model.
1. Materials:
-
Human induced pluripotent stem cell (iPSC)-derived peripheral neurons
-
Appropriate neuronal culture medium and supplements
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Positive control (e.g., a known neurotoxic compound like vincristine)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (96- or 384-well)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
-
Reagents for assessing neurite outgrowth (e.g., antibodies against β-III tubulin)
-
High-content imaging system
2. Methods:
-
Cell Culture: Culture iPSC-derived peripheral neurons according to the manufacturer's instructions to allow for the formation of a mature neuronal network.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions, positive control, and vehicle control to the designated wells.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, measure cell viability using a validated assay according to the manufacturer's protocol.
-
Neurite Outgrowth Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software.
-
-
Data Analysis: Calculate IC50 values for cell viability and neurite outgrowth. Compare the effects of different concentrations of this compound to the vehicle and positive controls.
B. Protocol for Quantifying ERK1/2 Phosphorylation by Western Blot
This protocol details the steps to measure the inhibition of ERK1/2 phosphorylation in cancer cell lines following treatment with this compound.
1. Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Methods:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
V. Mandatory Visualizations
References
CC-90003 Technical Support Center: Solubility and Handling Guide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of CC-90003 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available, irreversible, and selective inhibitor of extracellular signal-regulated kinases (ERK1/2).[1][2] By inhibiting ERK1/2 activity, this compound prevents the activation of the ERK-mediated signal transduction pathway, which plays a crucial role in tumor cell proliferation, differentiation, and survival.[3][4] This pathway is often upregulated in various cancer types, particularly those with BRAF or KRAS mutations.[5][6]
Q2: Why does this compound precipitate when I add it to my aqueous cell culture medium?
A2: The primary cause of precipitation is the low aqueous solubility of this compound. The compound is classified as insoluble in water and ethanol.[1][7][8] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer or medium, the compound can "crash out" of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][8] It is highly soluble in DMSO.[1][2][7] For best results, use fresh, anhydrous, high-performance liquid chromatography (HPLC)-grade DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[1][2]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: While necessary for dissolving this compound, DMSO can have off-target effects on cellular signaling pathways.[9] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 0.5% (v/v), with many researchers aiming for ≤0.1%. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.
Solubility Data
The solubility of a compound is critical for designing experiments. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | 92 mg/mL (~200.7 mM)[1] to ≥125 mg/mL (~272.7 mM)[2][7] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[1] |
| Water | Insoluble (<0.1 mg/mL)[1][7] | Not suitable for creating stock solutions. |
| Ethanol | Insoluble[1] | Not recommended as a solvent. |
Troubleshooting Guide for this compound Precipitation
Problem: A precipitate forms immediately after adding the this compound DMSO stock to my aqueous medium.
This issue typically arises from improper dilution technique or the concentration exceeding the solubility limit in the final medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may be too high for the aqueous medium. Perform a dose-response experiment to identify the maximum soluble concentration that still provides the desired biological effect. |
| Improper Mixing Technique | Adding the DMSO stock directly into the bulk medium without agitation can cause localized high concentrations, leading to immediate precipitation. Solution: Add the DMSO stock dropwise into the medium while gently vortexing or swirling to ensure rapid and even dispersion. See the detailed protocol below. |
| Use of an Intermediate Dilution | A large volume jump from 100% DMSO to the final aqueous medium can shock the compound out of solution. Solution: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of cell culture medium to create an intermediate stock, then add this to the final volume. |
Problem: The medium is clear initially, but a precipitate forms over time during incubation.
This suggests that while the compound was initially dissolved, it is not stable in the culture conditions over the long term.
| Potential Cause | Recommended Solution |
| Compound Instability/Equilibrium | The concentration may be at the very edge of its solubility limit, and over time, it equilibrates and precipitates. Solution: Reduce the final working concentration of this compound. Even a small reduction can sometimes prevent precipitation over several hours or days. |
| Media Evaporation | Evaporation of the medium in the incubator increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.[10][11] Solution: Ensure your incubator has adequate humidity. Check that culture flask caps are properly vented but not loose, and consider using culture dishes with sealed lids or sealing plates with gas-permeable membranes to minimize evaporation. |
| Interaction with Media Components | Components in the serum or medium could interact with the compound over time. The pH of the medium can also shift during cell growth, which may affect compound solubility. Solution: Verify that the pH of your medium is stable and in the optimal range (typically 7.2-7.4). If working in low-serum or serum-free conditions, be aware that solubility challenges may be more pronounced, as serum proteins can sometimes help solubilize hydrophobic compounds. |
| Temperature Fluctuations | Repeatedly moving plates in and out of the incubator can cause temperature shifts that may affect solubility. Solution: Minimize the time that cultures spend outside of the stable incubator environment. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 458.44 g/mol ). For 1 mL of a 20 mM stock, you would need 9.17 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous, HPLC-grade DMSO to the vial containing the this compound powder.
-
Dissolution: To aid dissolution, gently vortex the vial. If needed, you can warm the tube to 37°C for a few minutes or place it in an ultrasonic bath for a short period.[7]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for at least one month at -20°C or one year at -80°C.[1]
Protocol 2: Preparation of a Final Working Solution in Aqueous Medium (e.g., 1 µM)
This protocol is designed to minimize precipitation during dilution.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 1 µL of the 20 mM DMSO stock into 99 µL of pre-warmed medium. Mix thoroughly by pipetting up and down. This creates a 200 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Dilution:
-
Create a vortex in the tube containing the final volume of pre-warmed cell culture medium by setting your vortexer to a medium-low speed.
-
While the medium is vortexing, add the required volume of your stock (or intermediate stock) dropwise into the side of the vortex. For example, add 5 µL of the 200 µM intermediate stock to 995 µL of medium to achieve a final concentration of 1 µM.
-
The final DMSO concentration in this example would be 0.005%.
-
-
Application: Immediately add the final working solution to your cells. Remember to prepare a vehicle control using the same dilution steps with DMSO only.
Visual Guides
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
Experimental Workflow
Caption: Recommended workflow for preparing this compound stock and final working solutions.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound (CAS 1621999-82-3) | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medkoo.com [medkoo.com]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
interpreting unexpected results in CC-90003 functional assays
Welcome to the technical support center for CC-90003 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with the ERK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] By binding to ERK1/2, it prevents their activity and blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[1]
Q2: Is this compound a protein degrader like some other "CC-" compounds?
A2: No. It is important to distinguish this compound from other compounds with similar nomenclature. This compound is a kinase inhibitor. Other molecules, such as CC-90009, are known as Cereblon E3 ligase modulating drugs (CELMoDs) and function as protein degraders (e.g., targeting GSPT1). This compound's mechanism is direct inhibition of ERK1/2 kinase activity, not protein degradation.
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive cancer cell lines, particularly those with BRAF or KRAS mutations, effective treatment with this compound should lead to a decrease in the phosphorylation of ERK1/2 substrates, such as RSK.[2] This inhibition of the MAPK signaling cascade is expected to result in reduced cell proliferation and, in some cases, induction of apoptosis.[3]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent and specific ERK1/2 inhibitor, kinase profiling assays have shown that at a concentration of 1 µmol/L, it can significantly inhibit other kinases.[3][4][5] The most notable off-targets are KDR, FLT3, and PDGFRα.[3][4][5] When interpreting unexpected phenotypes, it is important to consider the potential contribution of these off-target activities, especially at higher concentrations.
Troubleshooting Unexpected Results
Issue 1: Incomplete or No Inhibition of ERK Phosphorylation (p-ERK)
Your Western blot results show persistent p-ERK levels despite treatment with this compound.
| Possible Cause | Recommendation |
| Suboptimal Drug Concentration or Incubation Time | Titrate this compound across a wider concentration range and perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions for ERK inhibition in your specific cell line. |
| Rapid Drug Metabolism or Efflux | Some cell lines may rapidly metabolize or actively pump out the compound. Consider using fresh media with the inhibitor for longer incubation times or co-incubating with an efflux pump inhibitor as a control experiment. |
| Reactivation of the MAPK Pathway | Prolonged inhibition of ERK can sometimes lead to feedback activation of upstream components (e.g., receptor tyrosine kinases), resulting in a rebound of p-ERK levels.[6] Analyze p-ERK at earlier time points. |
| Technical Issues with Western Blotting | Ensure proper sample preparation, including the use of phosphatase inhibitors. Verify the specificity and optimal dilution of your primary antibodies for total ERK and p-ERK.[7] Run positive and negative controls. |
Issue 2: No Effect on Cell Viability Despite Effective p-ERK Inhibition
You have confirmed by Western blot that this compound is inhibiting p-ERK, but your cell viability assay (e.g., MTT, CellTiter-Glo) shows no decrease in cell survival.
| Possible Cause | Recommendation |
| Cell Line is Not Dependent on the MAPK Pathway | The chosen cell line may rely on parallel survival pathways (e.g., PI3K/AKT). Confirm the genetic background of your cells (e.g., KRAS, BRAF, PIK3CA mutations). Consider combination therapies with inhibitors of other survival pathways. |
| Acquired Resistance | Pre-existing or acquired resistance mechanisms may be present. These can include mutations in ERK1/2 that prevent drug binding, amplification of ERK2, or overexpression of upstream activators like EGFR/ERBB2.[8][9] |
| Cell Cycle Arrest Instead of Apoptosis | Inhibition of the ERK pathway may lead to senescence or cell cycle arrest rather than immediate cell death.[10] Perform cell cycle analysis (e.g., by flow cytometry) or assays for senescence markers (e.g., β-galactosidase staining). |
| Issues with Viability Assay | Ensure the chosen assay is appropriate for your experimental endpoint and that the incubation time is sufficient to observe a phenotypic effect. For example, a 72-hour incubation is common for assessing effects on proliferation.[11] |
Issue 3: Paradoxical Activation of Upstream Signaling
You observe an increase in the phosphorylation of upstream kinases like MEK after treating with this compound.
| Possible Cause | Recommendation |
| Feedback Loop Activation | Inhibition of ERK can relieve negative feedback loops that normally suppress upstream signaling. This can lead to the compensatory activation of kinases like MEK and RAF. This is a known phenomenon with MAPK pathway inhibitors.[12] |
| Off-Target Effects | At high concentrations, this compound might have off-target effects that indirectly lead to the activation of other signaling pathways that converge on the MAPK cascade. |
| Experimental Artifact | Ensure that the observed effect is consistent across multiple experiments and consider using a structurally different ERK inhibitor as a control to see if the effect is specific to this compound. |
Experimental Protocols & Methodologies
Protocol 1: Western Blotting for Phospho-ERK1/2
This protocol is for assessing the inhibition of ERK1/2 phosphorylation in adherent cancer cells following treatment with this compound.
Materials:
-
Adherent cancer cell line (e.g., HCT116 with KRAS mutation)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Growth factor for stimulation (e.g., EGF at 100 ng/mL)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce robust ERK phosphorylation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot with a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing p-ERK levels by Western blot.
Caption: Troubleshooting logic for lack of effect on cell viability.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to CC-90003 and Related Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to CC-90003 and other targeted cancer therapies. The information is presented in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate experimental design and interpretation.
Initial Clarification: this compound and a Note on Molecular Glues
It is important to clarify that This compound is a covalent inhibitor of ERK1/2 , key components of the MAPK signaling pathway. Often, compounds with the "CC-" prefix are associated with Celgene (now part of Bristol Myers Squibb) and include a class of molecules known as "molecular glue" degraders, such as CC-885 and CC-90009 , which target the protein GSPT1 for degradation.
Given this potential for ambiguity, this guide will address acquired resistance to both classes of molecules:
-
Part 1: Overcoming Acquired Resistance to the ERK1/2 Inhibitor this compound
-
Part 2: Overcoming Acquired Resistance to GSPT1-Targeting Molecular Glue Degraders
Part 1: Overcoming Acquired Resistance to the ERK1/2 Inhibitor this compound
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, irreversible inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[1] By covalently binding to ERK1/2, this compound blocks their kinase activity, thereby inhibiting the MAPK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and KRAS, and plays a crucial role in tumor cell proliferation, survival, and differentiation.[1]
Q2: What are the known mechanisms of acquired resistance to ERK1/2 inhibitors like this compound?
A2: Acquired resistance to ERK1/2 inhibitors can arise through several mechanisms that lead to the reactivation of the MAPK pathway or activation of alternative survival pathways. These include:
-
Secondary Mutations in ERK1/2: Mutations in the drug-binding site of ERK1 or ERK2 can prevent this compound from effectively inhibiting its target.
-
Amplification and Overexpression of ERK2: Increased levels of the target protein can overwhelm the inhibitory capacity of the drug.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked ERK1/2 signaling. Common bypass pathways include the PI3K/AKT/mTOR pathway and the upregulation of receptor tyrosine kinases (RTKs) like EGFR and ERBB2.[2]
Q3: My cells have developed resistance to this compound. What are the initial troubleshooting steps?
A3: First, confirm resistance by re-evaluating the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line using a cell viability assay (see Experimental Protocols Section). A significant increase in the IC50 value indicates acquired resistance.
Next, investigate the underlying mechanism of resistance:
-
Sequence the MAPK1 (ERK2) and MAPK3 (ERK1) genes to check for acquired mutations.
-
Perform a Western blot to assess the protein levels of total ERK1/2 and phosphorylated ERK (p-ERK). Overexpression of total ERK2 may indicate gene amplification.
-
Use a phospho-kinase array or Western blotting to screen for the activation of key nodes in bypass pathways, such as phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated EGFR (p-EGFR).
Troubleshooting Guide: Overcoming this compound Resistance
Problem: Experimental cell lines show reduced sensitivity to this compound treatment over time.
Potential Cause & Suggested Solution:
| Potential Cause | Suggested Experimental Approach | Rationale |
| Reactivation of the MAPK Pathway | Combine this compound with an upstream MAPK pathway inhibitor, such as a MEK inhibitor (e.g., trametinib) or a BRAF inhibitor (e.g., vemurafenib, in BRAF-mutant lines). | Dual blockade of the MAPK pathway at different nodes can be synergistic and prevent or overcome resistance.[3][4] |
| Activation of Bypass Signaling (e.g., PI3K/AKT) | Co-treat with a PI3K/mTOR inhibitor (e.g., GDC-0980). | Inhibition of a parallel survival pathway can re-sensitize cells to ERK inhibition.[2] |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Combine this compound with an RTK inhibitor relevant to your cancer model (e.g., an EGFR inhibitor like canertinib). | Blocking the upstream signaling that activates bypass pathways can restore sensitivity.[2] |
| Increased Drug Efflux | Use a broad-spectrum efflux pump inhibitor in combination with this compound in vitro. | To determine if multidrug resistance transporters are responsible for reduced intracellular drug concentration. |
| Combination with Chemotherapy | Co-administer this compound with a standard chemotherapeutic agent like docetaxel. | Preclinical studies have shown that this combination can lead to tumor regression and prevent regrowth.[1][5][6] |
Quantitative Data: Efficacy of Combination Therapies
Table 1: In Vitro Efficacy of ERK Inhibitor Combinations in Resistant Cell Lines
| Cell Line | Resistance to | Combination Therapy | Observed Effect | Reference |
| HCT-116 (KRAS mutant) | MEK Inhibitor | MEK Inhibitor + ERK Inhibitor | Synergistic inhibition of cell growth | [3] |
| MDA-MB-231 (KRAS mutant) | MEK Inhibitor | MEK Inhibitor + ERK Inhibitor | Synergistic inhibition of cell growth | [3] |
| HCT116 (KRAS mutant) | ERK Inhibitor | ERK Inhibitor + Canertinib (EGFRi) | Overcomes resistance | [2] |
| MIA PaCa2 (KRAS mutant) | ERK Inhibitor | ERK Inhibitor + GDC-0980 (PI3K/mTORi) | Overcomes resistance | [2] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Cancer Model | Treatment | Outcome | Reference |
| KRAS-mutant lung PDX | This compound + Docetaxel | Full tumor regression and prevention of regrowth | [1][5][6] |
Signaling Pathway Diagrams
Diagram 1: The MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling cascade and the point of inhibition by this compound.
Diagram 2: Mechanisms of Acquired Resistance to ERK Inhibition
Caption: Resistance to this compound can occur via ERK mutations or activation of bypass pathways like PI3K/AKT.
Part 2: Overcoming Acquired Resistance to GSPT1-Targeting Molecular Glue Degraders
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of GSPT1-targeting molecular glue degraders (e.g., CC-885, CC-90009)?
A4: GSPT1-targeting molecular glues are small molecules that induce a new protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the translation termination factor GSPT1. This induced proximity leads to the ubiquitination of GSPT1 by the CRL4-CRBN complex, marking it for degradation by the proteasome. The degradation of GSPT1 is cytotoxic to certain cancer cells, particularly those in hematological malignancies like acute myeloid leukemia (AML).
Q5: How do cancer cells develop resistance to GSPT1 molecular glue degraders?
A5: Resistance to GSPT1 degraders can emerge through several mechanisms that prevent the successful degradation of the GSPT1 protein:
-
Mutations in GSPT1: Alterations in the amino acid sequence of GSPT1, particularly in the region that forms the binding interface with the molecular glue and CRBN (the "structural degron"), can prevent the formation of the ternary complex (GSPT1-glue-CRBN) and thus abrogate degradation.
-
Downregulation or Mutation of CRBN: Since CRBN is essential for the degrader's mechanism of action, loss of CRBN expression or mutations in CRBN that prevent binding to the molecular glue will render the drug ineffective.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Mutations or downregulation of other components of the UPS, such as other E3 ligase components or proteasome subunits, could potentially lead to resistance.
Q6: We have identified GSPT1 mutations in our resistant cell line. How can we overcome this?
A6: Overcoming resistance due to target mutations is challenging. Potential strategies include:
-
Developing next-generation degraders: Design new molecular glues that can bind to a different region of GSPT1 or that can still effectively form a ternary complex with the mutated GSPT1.
-
Combination therapies: Target parallel or downstream pathways that become critical for survival in the resistant cells. A high-throughput combination screen identified that GSPT1 degraders can synergize with FLT3 inhibitors, BCL2 inhibitors (like venetoclax), and IDH2 inhibitors in AML models.[7]
Troubleshooting Guide: Overcoming GSPT1 Degrader Resistance
Problem: Cells are no longer sensitive to a GSPT1 molecular glue degrader, and GSPT1 protein levels are not decreasing upon treatment.
Potential Cause & Suggested Solution:
| Potential Cause | Suggested Experimental Approach | Rationale |
| Mutation in GSPT1 Degron | Sequence the GSPT1 gene in resistant clones. | To identify mutations in the degron region that prevent ternary complex formation. |
| Loss or Mutation of CRBN | Perform Western blot for CRBN protein expression and sequence the CRBN gene. | To confirm the presence of the essential E3 ligase component. |
| Activation of Alternative Survival Pathways | Perform RNA-seq or proteomic analysis to identify upregulated survival pathways. | To identify new therapeutic targets for combination therapy. |
| Combination Therapy | Test combinations with other targeted agents (e.g., FLT3, BCL2, IDH2 inhibitors in AML). | To exploit synergistic interactions and overcome resistance.[7] |
Quantitative Data: Efficacy of GSPT1 Degrader Combinations
Table 3: In Vitro and In Vivo Synergy of CC-90009 Combinations in AML Models
| Combination Partner | Cell Line/Model | Observed Effect | Reference |
| FLT3 inhibitors (e.g., quizartinib) | FLT3-ITD AML cell lines and PDX models | Synergistic reduction in cell viability and prolonged survival in vivo | [7] |
| Venetoclax (BCL2 inhibitor) | AML cell lines | Potentiated apoptosis and accelerated cell killing | [7] |
| Enasidenib (IDH2 inhibitor) | IDH2-mutant PDX model | Significantly prolonged animal survival compared to single agents | [7] |
Signaling Pathway and Workflow Diagrams
Diagram 3: Mechanism of Action of GSPT1 Molecular Glue Degraders
Caption: GSPT1 molecular glues induce the formation of a ternary complex with CRBN, leading to GSPT1 ubiquitination and proteasomal degradation.
Diagram 4: Experimental Workflow for Investigating GSPT1 Degrader Resistance
Caption: A logical workflow for characterizing resistance to GSPT1 molecular glue degraders.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the IC50 of a compound and assessing cell viability in response to treatment.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Parental and resistant cell lines
-
This compound or GSPT1 degrader stock solution
-
MTT reagent (5 mg/mL in PBS) or CCK-8 reagent
-
DMSO or appropriate solubilization buffer for MTT
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the drug in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression/Degradation
This protocol is to assess the levels of specific proteins, such as ERK, p-ERK, GSPT1, and CRBN.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-GSPT1, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to assess the interaction between GSPT1 and CRBN in the presence of a molecular glue.
Materials:
-
Cell lysates from cells treated with the molecular glue and vehicle control
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-GSPT1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Treat cells with the molecular glue degrader or vehicle for the specified time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the suspected interacting partners (e.g., anti-GSPT1) and the immunoprecipitated protein (e.g., anti-CRBN). An increased amount of co-precipitated GSPT1 in the drug-treated sample indicates the formation of the ternary complex.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. CRISPR Library Screening Strategies - CD Genomics [cd-genomics.com]
- 3. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK inhibition effectively overcomes acquired resistance of epidermal growth factor receptor-mutant non-small cell lung cancer cells to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in CC-90003 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CC-90003 in their experiments. Our goal is to help you address variability in experimental outcomes and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] By inhibiting ERK1/2, this compound prevents the activation of ERK-mediated signaling pathways, which are crucial for tumor cell proliferation and survival.[2] The mitogen-activated protein kinase (MAPK)/ERK pathway is frequently upregulated in various cancer types, making it a key therapeutic target.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent antiproliferative activity in a variety of cancer cell lines, particularly those with BRAF and KRAS mutations.[3] For example, in a panel of 240 cancer cell lines, 93% of the 27 BRAF-mutant lines were sensitive to this compound.[3] It has also shown cytotoxic effects in many KRAS-mutant pancreatic, lung, and colorectal cancer cell lines.[1] The HCT-116 colorectal cancer cell line is a commonly used model for both in vitro and in vivo studies with this compound.[3]
Q3: What are the known off-target effects of this compound?
A3: While this compound shows good kinase selectivity, some off-target activity has been observed.[1] At biologically relevant concentrations, besides ERK1/2, this compound has been found to significantly inhibit KDR, FLT3, and PDGFRα.[3][4][5] In a broader biochemical assay, moderate inhibition of 28 other kinases and strong inhibition of 17 kinases were noted at a 1 µmol/L concentration.[3]
Q4: Why was the clinical development of this compound discontinued?
A4: The Phase Ia clinical trial for this compound was terminated due to a combination of factors, including a lack of objective responses in patients with relapsed or refractory BRAF or RAS-mutant tumors, an unfavorable pharmacokinetic (PK) profile with high variability, and unanticipated neurotoxicity.[6]
Troubleshooting Guide
Problem 1: High variability in cell viability/proliferation assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure consistent cell passage number and growth conditions. Authenticate cell lines regularly to prevent cross-contamination or genetic drift. |
| Compound Stability | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. For in vivo studies, prepare fresh formulations daily.[7] |
| Assay Conditions | Optimize cell seeding density and treatment duration. Ensure uniform drug distribution across multi-well plates. Use a "Day 0" plate to control for initial cell numbers.[1] |
| Differential Sensitivity | Confirm the mutational status (e.g., BRAF, KRAS) of your cell lines, as this significantly impacts sensitivity to this compound.[3] |
Problem 2: Lack of expected downstream pathway inhibition (e.g., p-ERK levels remain high).
| Potential Cause | Troubleshooting Steps |
| Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Treatment Duration | A single administration of this compound has been shown to inhibit ERK phosphorylation for up to 24 hours.[3] Ensure your time point for analysis is within this window. |
| Mechanisms of Resistance | Consider the possibility of intrinsic or acquired resistance. In some models, activation of parallel signaling pathways like JNK-Jun and MSK can compensate for ERK1/2 inhibition.[3] Evaluate the activation status of these pathways. |
| Insufficient Drug Exposure | For in vivo studies, ensure adequate oral bioavailability and dosing schedule. The provided in vivo formulation protocols can be a starting point.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 / GI50 | Cell Lines / Conditions |
| Biochemical Assay | ERK1, ERK2 | 10-20 nM | N/A |
| Proliferation Assay | Cell Viability | < 1 µmol/L | 25 of 27 BRAF-mutant cancer cell lines |
| Proliferation Assay | Cell Viability | Varies | KRAS-mutant cell lines (e.g., HCT-116) |
Table 2: In Vivo Dosing and Efficacy of this compound in a HCT-116 Xenograft Model
| Dosing Schedule | Dose | Outcome |
| Once Daily (qd) | 100 mg/kg | Tumor growth inhibition |
| Twice Daily (bid) | 12.5 mg/kg | Tumor growth inhibition |
| Twice Daily (bid) | 25 mg/kg | Tumor growth inhibition |
| Twice Daily (bid) | 50 mg/kg | Caused mortality by days 6-18 |
| Twice Daily (bid) | 75 mg/kg | Caused mortality by days 6-18 |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Plating: Seed cells at a density of 3,000 cells per well in 90 µL of growth media in 96-well clear-bottom black-wall plates.[1]
-
Incubation: Incubate overnight under standard cell culture conditions (37°C, 5% CO2).[1]
-
"Day 0" Control: On the following day, measure the viability of one plate to serve as the "Day 0" control.
-
Treatment: Treat the remaining plates with a 9-point, 3-fold dilution series of this compound or a DMSO control. Each concentration should be tested in triplicate.[1]
-
Final Measurement: Measure cell viability 72 hours post-treatment using a suitable assay (e.g., CellTiter-Glo®).
2. In Vivo Xenograft Study (HCT-116 Model)
-
Cell Implantation: Inoculate female athymic nude mice subcutaneously with 5 x 10^6 HCT-116 cancer cells.[3]
-
Tumor Growth: Allow tumors to reach a volume of 108-126 mm^3 (approximately 12 days post-implant).[3]
-
Randomization and Treatment: Randomize mice into treatment groups and begin oral administration of vehicle or this compound (free base) once or twice daily.[3]
-
Monitoring: Monitor tumor volume and animal well-being throughout the study.
Visualizations
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: A typical workflow for assessing this compound efficacy in vitro.
References
Technical Support Center: Investigating Bypass Signaling with CC-90003
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying mechanisms of bypass signaling when using the ERK1/2 inhibitor, CC-90003.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] By covalently binding to a cysteine residue in the ATP binding site of ERK1 and ERK2, it prevents their activity.[4] This leads to the inhibition of the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is often hyperactivated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[2][4][5]
Q2: In which cancer types or cellular contexts is this compound expected to be most effective?
This compound has shown potent antiproliferative activity in preclinical models of tumors with activating mutations in the MAPK pathway, such as BRAF and KRAS mutations.[1][2][5] It has demonstrated efficacy in various cancer cell lines, including those derived from colorectal, pancreatic, and lung cancers.[1][5] Specifically, a high percentage of BRAF-mutant and KRAS-mutant cancer cell lines have shown sensitivity to this compound.[1]
Q3: What are the known or potential mechanisms of resistance to this compound?
Resistance to this compound can arise from several mechanisms that allow cancer cells to bypass the inhibition of ERK1/2. These can include:
-
Increased signaling flux through the MAPK pathway: Even with partial inhibition of ERK, a high enough signal from upstream components can overcome the effect of the drug.
-
Activation of parallel signaling pathways: Cells can adapt by upregulating other pro-survival signaling cascades, such as the JNK-Jun and MSK pathways.
-
Regulation of stemness gene networks: Changes in the expression of genes associated with cancer stem cells may contribute to long-term resistance and tumor regrowth.[1][4][5]
Q4: What is the "ERK occupancy assay" mentioned in the literature for this compound?
The ERK occupancy assay is a proprietary, ELISA-based method developed to measure the levels of ERK that are not bound by this compound (i.e., "free ERK") in biological samples like peripheral blood mononuclear cells.[2][6] This assay is crucial for pharmacodynamic assessments to understand the extent of target engagement in preclinical and clinical studies. While the specific protocol is not publicly available, it allows researchers to correlate the dose of this compound with its ability to bind to its target in vivo.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments aimed at identifying bypass signaling mechanisms to this compound.
Problem 1: Cell line shows unexpected resistance to this compound.
-
Possible Cause 1: Intrinsic Resistance. The cell line may possess inherent mechanisms that make it resistant to ERK inhibition. This could include pre-existing activation of parallel signaling pathways or low dependence on the MAPK pathway for survival.
-
Troubleshooting Step:
-
Confirm Target Pathway Activity: Perform a baseline western blot to assess the phosphorylation status of key MAPK pathway proteins (e.g., MEK, ERK, RSK) to ensure the pathway is active.
-
Broad Kinome Profiling: Utilize techniques like kinome profiling or phospho-proteomics to get a global view of the kinase activity in the untreated cells. This may reveal highly active parallel pathways.
-
Gene Expression Analysis: Analyze the baseline transcriptome of the cell line to identify upregulation of genes associated with resistance to MAPK inhibitors.
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions. Incorrect drug concentration, incubation time, or cell culture conditions can lead to misleading results.
-
Troubleshooting Step:
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the accurate GI50 (concentration for 50% growth inhibition) for your specific cell line.
-
Time-Course Experiment: Assess the effect of this compound on ERK phosphorylation over various time points (e.g., 1, 6, 24, 48 hours) to ensure the inhibition is sustained.
-
Verify Drug Activity: Use a known sensitive cell line as a positive control to confirm the biological activity of your this compound stock.
-
-
Problem 2: Difficulty in identifying the specific bypass signaling pathway.
-
Possible Cause: Complex and Redundant Signaling Networks. Cancer cells can activate multiple redundant pathways to circumvent the effect of a targeted inhibitor, making it challenging to pinpoint a single "bypass" mechanism.
-
Troubleshooting Step:
-
Phospho-Proteomic Analysis: This unbiased approach can identify changes in the phosphorylation status of thousands of proteins, providing a comprehensive map of altered signaling pathways in resistant cells compared to sensitive cells.
-
Kinome Profiling: Use kinome arrays or mass spectrometry-based methods to assess the activity of a broad range of kinases simultaneously. This can reveal upregulated kinases that are driving resistance.
-
Gene Expression Profiling (RNA-seq): Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes and perform pathway analysis (e.g., GSEA) to uncover enriched signaling pathways in the resistant phenotype.
-
Functional Screens (e.g., CRISPR or shRNA): Perform genetic screens to identify genes whose knockout or knockdown re-sensitizes resistant cells to this compound, thereby functionally validating their role in the bypass mechanism.
-
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colorectal | < 1 |
| A549 | Lung | < 1 |
| MIA PaCa-2 | Pancreatic | < 1 |
| AsPC-1 | Pancreatic | < 1 |
| NCI-H23 | Lung | > 1 |
| SW620 | Colorectal | > 1 |
Data summarized from a study that tested this compound on 240 cancer cell lines.[1]
Table 2: Summary of Phase Ia Clinical Trial (NCT02313012) of this compound
| Parameter | Finding |
| Patient Population | 19 patients with KRAS, NRAS, or BRAF mutant tumors.[2][6] |
| Dosing | Escalating oral doses from 20 to 160 mg/day on a 21/28 day cycle.[2][6] |
| Maximum Tolerated Dose (MTD) | 120 mg/day.[2][6] |
| Pharmacodynamics | Levels of free ERK were reduced by ≥80% at doses ≥ 80 mg/day.[2][6] |
| Clinical Response | No objective responses were observed.[2][6] |
| Reason for Discontinuation | Lack of objective responses, unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[2][5][6] |
Experimental Protocols
1. General Protocol for Assessing Cell Viability and GI50
This protocol outlines a standard procedure for determining the half-maximal growth inhibition (GI50) of this compound in a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72 hours).
-
Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the GI50 value.
-
2. Conceptual Protocol for Identifying Bypass Signaling using Phospho-Proteomics
This protocol provides a general workflow for using mass spectrometry-based phospho-proteomics to identify signaling pathways that are activated in response to this compound treatment.
-
Materials:
-
Sensitive and resistant cancer cell lines (or parental and drug-treated cells)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS instrument
-
-
Methodology:
-
Cell Culture and Treatment: Culture sensitive and resistant cells and treat with either vehicle or this compound for a predetermined time.
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and quantify the protein concentration. Perform in-solution digestion of the proteins with trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the digested peptide mixture using an appropriate enrichment strategy.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS system.
-
Data Analysis:
-
Identify and quantify the phosphopeptides using a suitable software package (e.g., MaxQuant).
-
Perform statistical analysis to identify phosphosites that are significantly altered between the sensitive and resistant (or treated and untreated) groups.
-
Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to perform pathway enrichment analysis on the differentially phosphorylated proteins to identify the key signaling pathways involved in the bypass mechanism.
-
-
Mandatory Visualizations
Caption: The MAPK signaling cascade and the point of inhibition by this compound.
Caption: Conceptual diagram of bypass signaling in the context of this compound.
Caption: A typical experimental workflow for identifying bypass signaling mechanisms.
References
Technical Support Center: Optimizing Combination Therapies with CC-90003
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the therapeutic index of the ERK1/2 inhibitor, CC-90003, in combination therapies.
I. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] By inhibiting ERK activity, this compound prevents the activation of ERK-mediated signaling pathways, which are often upregulated in various cancer types and play a crucial role in tumor cell proliferation, differentiation, and survival.[1]
2. Why is improving the therapeutic index of this compound in combination therapies a key research focus?
While this compound demonstrated potent anti-proliferative activity in preclinical models with KRAS and BRAF mutations, its clinical development was halted. This was due to a narrow therapeutic window where the maximum tolerated dose (MTD) of 120 mg/day in patients did not yield objective clinical responses, and higher doses led to significant toxicities, including neurotoxicity.[2][3] Therefore, the primary goal of combination strategies is to enhance the anti-tumor efficacy of this compound at well-tolerated doses, thereby widening its therapeutic index.
3. What are the known off-target effects of this compound?
In addition to ERK1 and ERK2, this compound has been shown to significantly inhibit the following off-target kinases:
-
KDR (VEGFR2): A key receptor in angiogenesis.
-
FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia.
-
PDGFRα: A receptor tyrosine kinase involved in cell growth and division.[4]
Understanding these off-target effects is critical for interpreting experimental results and managing potential toxicities.
4. What combination therapies with this compound have shown preclinical promise?
The most notable preclinical success has been the combination of This compound with docetaxel in a patient-derived xenograft (PDX) model of KRAS-mutant lung cancer. This combination resulted in complete tumor regression and prevented tumor regrowth after treatment cessation.[3][5] Other promising strategies for ERK inhibitors in general include combinations with:
-
MEK inhibitors: To achieve a more profound and durable suppression of the MAPK pathway.[6][7]
-
BRAF inhibitors: In the context of BRAF-mutant cancers.[6]
-
PI3K/mTOR pathway inhibitors: To dually target key survival pathways.[6]
-
CDK4/6 inhibitors: To target cell cycle progression.[8]
-
Immune checkpoint inhibitors (e.g., Keytruda): To potentially enhance anti-tumor immune responses.[9]
II. Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound in combination therapies.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected toxicity or cell death in in vitro or in vivo models, even at low doses of the combination. | Off-target effects of this compound on KDR, FLT3, or PDGFRα may be potentiating the toxicity of the combination partner. | 1. Deconvolution of Off-Target Effects: To determine if the observed toxicity is due to off-target effects, consider running parallel experiments with inhibitors specific to KDR, FLT3, and PDGFRα. This will help to phenocopy the off-target effects of this compound. 2. Dose Titration: Perform a more granular dose-response matrix of both this compound and the combination agent to identify a synergistic and less toxic concentration. 3. Fractionated Dosing: In in vivo models, consider a fractionated dosing schedule for the combination therapy, which has been shown to improve the therapeutic index of some cytotoxic agents.[9] |
| Lack of synergistic anti-tumor effect in a KRAS-mutant cancer model. | The specific KRAS mutation or the genetic background of the cancer model may confer resistance to ERK inhibition. | 1. Confirm Pathway Inhibition: Use the "Target Occupancy Assay" (see Section IV) to verify that this compound is engaging its target (ERK) in your model system at the administered dose. 2. Investigate Bypass Pathways: Resistance to MAPK pathway inhibition can arise from the activation of parallel signaling pathways, such as the PI3K/AKT pathway. Analyze the activation status of key nodes in these pathways (e.g., phospho-AKT) in your treated samples. 3. Consider a Trio-Combination: Based on the bypass pathway analysis, a third agent that inhibits the identified resistance mechanism could be introduced. |
| Inconsistent results in patient-derived xenograft (PDX) models. | The inherent heterogeneity of PDX models can lead to variable responses. | 1. Thorough Model Characterization: Ensure that the PDX models used are well-characterized in terms of their genetic mutations (KRAS, BRAF, etc.) and histopathology.[6][10] 2. Sufficient Sample Size: Use a sufficient number of animals per treatment group to account for inter-tumor variability. 3. Standardized Protocols: Adhere strictly to standardized protocols for tumor implantation, drug administration, and tumor measurement. |
| Difficulty in assessing target engagement in vivo. | Challenges in obtaining and processing tissue samples for pharmacodynamic analysis. | The "Target Occupancy Assay" using peripheral blood mononuclear cells (PBMCs) can serve as a surrogate for assessing target engagement in solid tumors, especially in early-stage in vivo studies.[2] |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: this compound Monotherapy Therapeutic Index
| Parameter | Value | Context | Reference |
| Maximum Tolerated Dose (MTD) in Humans | 120 mg/day | Phase 1a clinical trial (NCT02313012) in patients with relapsed or refractory BRAF or RAS-mutant tumors. | [2] |
| Dose-Limiting Toxicities in Humans | Grade 3 transaminase elevations and hypertension | Observed at 160 mg/day in the Phase 1a clinical trial. | [2] |
| Minimally Efficacious and Tolerated Dose in HCT-116 Xenograft Model | 50 mg/kg once daily | Preclinical study in a colorectal cancer xenograft model. |
Table 2: Preclinical Efficacy of this compound in Combination with Docetaxel
| Cancer Model | Treatment | Outcome | Reference |
| KRAS-mutant Lung Cancer Patient-Derived Xenograft (PDX) | This compound + Docetaxel | Full tumor regression and prevention of tumor regrowth after cessation of treatment. | [3][5] |
IV. Experimental Protocols
1. In Vivo Combination Therapy with this compound and Docetaxel in a Lung Cancer PDX Model
This protocol is a representative methodology based on standard practices for PDX models and the available information on the this compound and docetaxel combination study.
-
Model System: Patient-derived xenograft (PDX) model of KRAS-mutant non-small cell lung cancer (NSCLC) established in immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation:
-
Surgically implant a small fragment (approximately 20-30 mm³) of the PDX tumor subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Vehicle control (oral gavage)
-
This compound (e.g., 50 mg/kg, once daily, oral gavage)
-
Docetaxel (e.g., 10 mg/kg, once weekly, intravenous injection)
-
This compound + Docetaxel (dosed as in the single-agent arms)
-
-
Drug Formulation:
-
This compound: Formulate in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Docetaxel: Formulate according to the manufacturer's instructions for intravenous injection.
-
-
Treatment Schedule:
-
Administer this compound daily for a specified period (e.g., 21 days).
-
Administer docetaxel once a week for the duration of the study.
-
-
Monitoring and Endpoints:
-
Measure tumor volume twice a week using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
-
Statistical Analysis: Analyze tumor growth inhibition using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
2. Target Occupancy Assay using ELISA in PBMCs
This protocol describes a general method for an ELISA-based target occupancy assay in peripheral blood mononuclear cells (PBMCs), which can be adapted to measure the binding of this compound to ERK. This is based on the proprietary ELISA-based assay mentioned in the clinical trial of this compound.[2]
-
Objective: To quantify the percentage of ERK that is bound by this compound in PBMCs.
-
Materials:
-
Whole blood from treated animals or patients.
-
Ficoll-Paque for PBMC isolation.
-
Cell lysis buffer.
-
ELISA plate coated with an anti-ERK capture antibody.
-
Detection antibody that recognizes an epitope of ERK that is accessible when this compound is bound.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate for the enzyme.
-
Plate reader.
-
-
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Lyse the isolated PBMCs to release the intracellular proteins, including ERK.
-
ELISA: a. Add the cell lysates to the wells of the anti-ERK coated ELISA plate and incubate to allow ERK to bind to the capture antibody. b. Wash the plate to remove unbound proteins. c. Add the detection antibody and incubate. d. Wash the plate to remove unbound detection antibody. e. Add the enzyme-conjugated secondary antibody and incubate. f. Wash the plate to remove unbound secondary antibody. g. Add the substrate and incubate to allow for color development. h. Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Create a standard curve using recombinant ERK protein.
-
Calculate the concentration of this compound-bound ERK in the samples based on the standard curve.
-
To determine the total ERK concentration, a parallel ELISA can be run with a detection antibody that recognizes total ERK (both bound and unbound).
-
Calculate the percentage of target occupancy as: (Concentration of this compound-bound ERK / Concentration of total ERK) x 100.
-
V. Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for in vivo combination therapy studies with this compound.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. crownbio.com [crownbio.com]
- 7. Target occupancy biomarker assay development using a conformation-selective antibody against small-molecule-bound TNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based ELISA to Improve the Serological Analysis of Anti-SARS-CoV-2 IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application status and future prospects of the PDX model in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ERK1/2 Inhibitors: CC-90003 vs. Ulixertinib in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical and clinical data of two prominent ERK1/2 inhibitors in the context of BRAF-mutant melanoma.
The RAS/RAF/MEK/ERK signaling cascade, also known as the MAPK pathway, is a cornerstone of intracellular signaling, governing fundamental cellular processes such as proliferation, differentiation, and survival. In the realm of oncology, its aberrant activation, frequently driven by mutations in genes like BRAF, is a well-established driver of tumorigenesis. BRAF mutations are particularly prevalent in melanoma, occurring in approximately 50% of cases. While the development of BRAF and MEK inhibitors has revolutionized the treatment landscape for BRAF-mutant melanoma, the emergence of resistance remains a significant clinical challenge. This has propelled the development of inhibitors targeting the final kinase in this cascade, ERK1/2, as a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.
This guide provides a detailed comparison of two investigational ERK1/2 inhibitors, CC-90003 and ulixertinib (BVD-523), with a focus on their performance in BRAF-mutant melanoma models and clinical trials.
Mechanism of Action: Targeting the Final Node of the MAPK Pathway
Both this compound and ulixertinib are potent inhibitors of ERK1 and ERK2.[1][2] By blocking the activity of these kinases, they prevent the phosphorylation of numerous downstream substrates, thereby inhibiting cell proliferation and survival.[1][2] A key distinction lies in their binding mechanism: this compound is an irreversible inhibitor, forming a covalent bond with its target, while ulixertinib is a reversible, ATP-competitive inhibitor.[1][3]
Below is a diagram illustrating the MAPK signaling pathway and the points of intervention for various targeted therapies, including ERK inhibitors.
Caption: The MAPK signaling pathway highlighting the role of BRAF mutations and the targets of various inhibitors.
Preclinical Performance: In Vitro and In Vivo Studies
Both this compound and ulixertinib have demonstrated potent anti-proliferative activity in preclinical models of BRAF-mutant cancers.
This compound: In a panel of 240 cancer cell lines, this compound showed particular sensitivity in tumors with BRAF mutations.[2] Specifically, 25 out of 27 (93%) BRAF-mutant cancer cell lines were sensitive to this compound, with a GI50 of less than 1 µmol/L.[2] In a cellular kinase screening using the A375 BRAF V600E-mutant melanoma cell line, this compound demonstrated high selectivity for ERK1/2.[2]
Ulixertinib (BVD-523): Preclinical studies have shown that ulixertinib effectively inhibits the growth of BRAF- and RAS-mutant cell lines.[1] In BRAF V600E-mutant melanoma xenograft models (A375 cell line), ulixertinib demonstrated significant dose-dependent antitumor activity, leading to tumor regression at higher doses.[4] Importantly, ulixertinib has shown efficacy in models of acquired resistance to BRAF and MEK inhibitors.[5]
| Drug | Cell Line(s) | Mutation | Assay Type | IC50/GI50 | Reference |
| This compound | 25 of 27 BRAF-mutant cancer cell lines | BRAF | Proliferation Assay | GI50 < 1 µmol/L | [2] |
| Ulixertinib | A375 | BRAF V600E | p-RSK Inhibition | Not specified | [6] |
| Ulixertinib | Colo829 | BRAF V600E | Cell Proliferation | Not specified | [6] |
Table 1: In Vitro Activity of this compound and Ulixertinib in BRAF-Mutant Cell Lines.
Clinical Trial Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and ulixertinib in BRAF-mutant melanoma have not been conducted. Therefore, this comparison is based on data from their respective early-phase clinical trials.
This compound: A first-in-human Phase Ia study of this compound included 19 patients with RAS or BRAF-mutant tumors, three of whom had BRAF mutations.[3] The study established a maximum tolerated dose (MTD) of 120 mg daily. While the drug demonstrated target engagement with a reduction in free ERK levels, no objective responses were observed. The trial was limited by an unfavorable pharmacokinetic profile and neurotoxicity.[3]
Ulixertinib (BVD-523): A multicenter Phase I trial of ulixertinib enrolled 135 patients with advanced solid tumors, including cohorts with BRAF-mutant melanoma.[1][7] The recommended Phase II dose (RP2D) was established at 600 mg twice daily.[1] Partial responses were observed in 14% of evaluable patients in the dose-expansion cohort, including those with BRAF V600 and non-V600 mutations.[1] Notably, responses were seen in patients with BRAF-mutant melanoma who had previously been treated with MAPK inhibitors.[1][8] The most common treatment-related adverse events were diarrhea, fatigue, nausea, and acneiform dermatitis.[1]
| Trial Identifier | Drug | Phase | Patient Population | N (BRAF-mutant) | Key Efficacy Findings | Key Safety Findings | Reference |
| NCT02313012 | This compound | Ia | Relapsed/refractory BRAF or RAS-mutant tumors | 3 | No objective responses | Grade 3 transaminase elevations, hypertension, neurotoxicity | [3] |
| NCT01781429 | Ulixertinib | I | Advanced solid tumors with MAPK mutations | Multiple cohorts | 14% partial response in dose expansion; responses in BRAFi/MEKi refractory patients | Diarrhea, fatigue, nausea, dermatitis acneiform | [1][7] |
Table 2: Summary of Clinical Trial Data for this compound and Ulixertinib in BRAF-Mutant Cancers.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of ERK inhibitors.
In Vitro Cell Proliferation Assay
This assay is used to determine the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50).
Caption: A generalized workflow for determining the in vitro antiproliferative activity of ERK inhibitors.
Detailed Steps:
-
Cell Seeding: BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the ERK inhibitor (e.g., this compound or ulixertinib) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control wells to determine the percentage of growth inhibition. The GI50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of an ERK inhibitor's anti-tumor efficacy in a mouse model.
Detailed Steps:
-
Cell Implantation: BRAF-mutant melanoma cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[9][10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9] Mice are then randomized into treatment and control groups.[9]
-
Drug Administration: The ERK inhibitor is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at various dose levels and schedules (e.g., once or twice daily).[9] The control group receives the vehicle alone.[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[9] Tumor volume is calculated using the formula: (Length x Width²)/2.[9]
-
Efficacy Endpoints: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group (Tumor Growth Inhibition, TGI).[2]
Conclusion
Both this compound and ulixertinib have demonstrated promise as ERK1/2 inhibitors with activity against BRAF-mutant cancers. Preclinically, both compounds show potent inhibition of proliferation in relevant cell lines. However, in the clinical setting, ulixertinib has shown more encouraging early signs of efficacy in BRAF-mutant melanoma, including in patients with acquired resistance to BRAF/MEK inhibitors. The clinical development of this compound appears to have been hampered by its pharmacokinetic and toxicity profile.
For researchers and drug developers, the data presented here underscores the therapeutic potential of targeting ERK1/2 in BRAF-mutant melanoma. The distinct clinical trajectories of this compound and ulixertinib also highlight the critical importance of optimizing drug-like properties, such as pharmacokinetics and safety, in the development of kinase inhibitors. Further clinical investigation of ulixertinib and the development of next-generation ERK inhibitors are warranted to fully realize the potential of this therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biomed-valley.com [biomed-valley.com]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to ERK1/2 Inhibitors in KRAS-Mutant Lung Cancer: CC-90003 vs. GDC-0994
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for KRAS-mutant lung cancer remains a significant challenge in oncology. As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) have emerged as promising therapeutic targets. This guide provides a detailed comparison of two notable ERK1/2 inhibitors, CC-90003 and GDC-0994 (ravoxertinib), with a focus on their preclinical performance in KRAS-mutant lung cancer models.
Executive Summary
Both this compound and GDC-0994 are potent inhibitors of the ERK1/2 kinases, effectively blocking a key signaling pathway that drives proliferation in many KRAS-mutant tumors. Preclinical evidence suggests that while both compounds show activity, This compound, a covalent inhibitor, demonstrates superior potency in inhibiting the growth of KRAS-mutant lung cancer cell lines compared to the reversible inhibitor GDC-0994 . This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparative overview.
Data Presentation
Table 1: In Vitro Potency of this compound and GDC-0994
| Parameter | This compound | GDC-0994 (Ravoxertinib) | Reference |
| Target | ERK1/2 (covalent inhibitor) | ERK1/2 (reversible inhibitor) | [1][2] |
| Biochemical IC50 (ERK1) | 10-20 nM | 1.1 - 6.1 nM | [2][3][4] |
| Biochemical IC50 (ERK2) | 10-20 nM | 0.3 - 3.1 nM | [2][3][4] |
| Cellular Potency (KRAS-mutant lung cancer cell lines) | Demonstrated superior potency over GDC-0994 in a panel of 6 KRAS- and BRAF-mutant lung cancer cell lines. | Less potent than this compound in the same panel. | [1] |
| Cellular Potency (HCT-116 colorectal cancer, KRAS G13D) | More potent than GDC-0994; induced cell death at ≥ 1 µM. | Less potent than this compound; did not induce cell death up to 10 µM. | [1] |
Table 2: In Vivo Efficacy of this compound and GDC-0994
| Parameter | This compound | GDC-0994 (Ravoxertinib) | Reference |
| Model System | HCT-116 (colorectal cancer) xenograft | BRAF-mutant xenograft | [1][5] |
| Dose and Schedule | 50 mg/kg, once daily (p.o.) | 25 mg/kg (p.o.) | [1][5] |
| Tumor Growth Inhibition (TGI) | ~65% | Data in a KRAS-mutant lung cancer model as a single agent is not explicitly detailed in the provided search results. However, it has shown significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant xenografts. | [1][2][5] |
| Observations | The minimally efficacious dose in this model. In a KRAS-mutant lung cancer PDX model, combination with docetaxel led to full tumor regression and prevented regrowth. | Showed significant anti-tumor activity. | [1][2][5] |
Signaling Pathway Visualization
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In KRAS-mutant cancers, this pathway is constitutively active. Both this compound and GDC-0994 target the final kinases in this cascade, ERK1 and ERK2.
Caption: The MAPK signaling pathway in KRAS-mutant cancer and the point of intervention for this compound and GDC-0994.
Experimental Workflow Visualization
The evaluation of ERK1/2 inhibitors typically follows a standardized preclinical workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of ERK1/2 inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed KRAS-mutant lung cancer cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and GDC-0994 in culture medium. Add the compounds to the respective wells and incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This technique is used to detect the phosphorylation status of ERK1/2, a direct measure of the inhibitors' target engagement and activity.
Methodology:
-
Cell Treatment and Lysis:
-
Plate KRAS-mutant lung cancer cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or GDC-0994 for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 KRAS-mutant lung cancer cells (e.g., NCI-H358) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or GDC-0994 orally (p.o.) once daily at the desired dose levels. The vehicle control group receives the formulation buffer.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days), euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blot for p-ERK).
Conclusion
The preclinical data available for this compound and GDC-0994 indicate that both are promising inhibitors of the ERK1/2 pathway for the treatment of KRAS-mutant lung cancer. However, the covalent inhibitor this compound appears to have a significant potency advantage over the reversible inhibitor GDC-0994 in in vitro models of KRAS-mutant lung cancer. While in vivo data for GDC-0994 in a KRAS-mutant lung cancer model as a single agent is not as clearly defined in the public domain, its activity in other KRAS-mutant models suggests potential efficacy. The choice between these or other ERK1/2 inhibitors for further development will depend on a comprehensive evaluation of their efficacy, safety profiles, and pharmacokinetic properties in relevant preclinical and clinical settings. The experimental protocols and visualizations provided in this guide offer a framework for such comparative evaluations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Models for Functional Precision Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
On-Target Validation of CC-90003: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical ERK1/2 inhibitor, CC-90003. It details the compound's mechanism of action, compares its efficacy to other ERK inhibitors, and outlines genetic approaches for validating its on-target effects.
This compound is an orally available, covalent inhibitor of Extracellular signal-Regulated Kinase (ERK) 1 and 2.[1] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This compound has demonstrated potent anti-proliferative activity in preclinical models of cancers with BRAF and RAS mutations.[2]
Comparative Efficacy of ERK Inhibitors
This compound has been benchmarked against other ERK inhibitors, such as GDC-0994 and Vertex 11e, in preclinical studies. In the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound was found to be more potent in inhibiting cell growth compared to GDC-0994. Notably, at concentrations of 1 µmol/L and higher, this compound induced cell death, a cytotoxic effect not observed with the other ERK inhibitors at concentrations up to 10 µmol/L.[3]
| Compound | Target | IC50 (Biochemical Assay) | Cell Line (Mutation) | GI50 (Proliferation Assay) | Key Findings | Reference |
| This compound | ERK1/2 | 10-20 nmol/L | HCT-116 (KRAS G13D) | < 1 µmol/L | More potent than GDC-0994; induces cell death. | [3][4] |
| GDC-0994 | ERK1/2 | Not specified | HCT-116 (KRAS G13D) | > 1 µmol/L | Less potent than this compound in HCT-116 cells. | [3] |
| Vertex 11e | ERK1/2 | Not specified | HCT-116 (KRAS G13D) | Not specified | Used for comparison in HCT-116 cells. | [3] |
Validating On-Target Effects of this compound Using Genetic Approaches
To ascertain that the observed anti-proliferative effects of this compound are a direct consequence of ERK1/2 inhibition, genetic validation strategies are crucial. These methods involve the specific depletion of the target proteins (ERK1 and ERK2) using techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout. The subsequent cellular response to the drug, or lack thereof, can definitively link the drug's activity to its intended targets.
While specific genetic validation experiments for this compound are not detailed in the primary publication by Aronchik et al., this section outlines the established methodologies for such validation, drawing from studies on other ERK inhibitors.
Signaling Pathway of ERK1/2 Inhibition
Experimental Protocols for Genetic Validation
siRNA-Mediated Knockdown of ERK1 and ERK2
This approach utilizes small interfering RNAs (siRNAs) to transiently silence the expression of the MAPK1 (ERK2) and MAPK3 (ERK1) genes. A successful on-target effect would be demonstrated if the depletion of ERK1 and ERK2 phenocopies the effect of this compound treatment, and if the drug has a diminished effect in cells already lacking these targets.
-
Cell Culture and siRNA Transfection:
-
Plate cancer cells (e.g., HCT-116) in 6-well plates at a density that allows for 30-50% confluency at the time of transfection.
-
Prepare two sets of siRNA solutions: one with a pool of siRNAs targeting ERK1 and ERK2, and another with a non-targeting control siRNA.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect the cells with the siRNAs according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically used.
-
Incubate the cells for 24-48 hours to allow for target gene knockdown.
-
-
Drug Treatment:
-
After the initial incubation, replace the medium with fresh medium containing either this compound at various concentrations or a vehicle control (DMSO).
-
-
Analysis:
-
Western Blotting (48-72 hours post-transfection): Lyse a subset of cells from each condition to prepare protein extracts. Perform SDS-PAGE and western blotting using antibodies specific for ERK1, ERK2, and a loading control (e.g., GAPDH or β-actin) to confirm the knockdown of the target proteins.
-
Cell Viability Assay (72-96 hours post-transfection): Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
| Condition | Expected Proliferation | Rationale |
| Control siRNA + Vehicle | Normal | Baseline cell growth. |
| Control siRNA + this compound | Decreased | This compound inhibits ERK1/2, leading to reduced proliferation. |
| ERK1/2 siRNA + Vehicle | Decreased | Knockdown of essential ERK1/2 proteins reduces proliferation. |
| ERK1/2 siRNA + this compound | Decreased (similar to ERK1/2 siRNA + Vehicle) | This compound should have minimal additional effect as its targets are already depleted. |
CRISPR-Cas9-Mediated Knockout of ERK1 and ERK2
For a more permanent and often more complete removal of target gene function, CRISPR-Cas9-mediated knockout can be employed. This involves generating stable cell lines lacking either MAPK1, MAPK3, or both.
-
Generation of Knockout Cell Lines:
-
Design and clone guide RNAs (gRNAs) targeting early exons of MAPK1 and MAPK3 into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Produce lentivirus and transduce the target cancer cells.
-
Select for transduced cells using the appropriate antibiotic.
-
Isolate single-cell clones and expand them.
-
-
Validation of Knockout:
-
Screen the clonal populations by western blot to identify clones with a complete absence of ERK1 and/or ERK2 protein expression.
-
Sequence the genomic DNA of the target loci in the validated knockout clones to confirm the presence of frameshift-inducing insertions or deletions.
-
-
Drug Treatment and Viability Assays:
-
Plate the validated wild-type and knockout cell lines.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
After 72-96 hours, perform a cell viability assay.
-
The results would be expected to show a significant reduction in the sensitivity of the ERK1/2 knockout cells to this compound compared to the wild-type cells, confirming that the drug's primary mechanism of action is through the inhibition of these kinases.
Conclusion
This compound is a potent ERK1/2 inhibitor with promising preclinical activity, particularly in cancers with MAPK pathway mutations. While direct genetic validation studies for this specific compound are not publicly available, the established methodologies of siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout provide a clear framework for confirming its on-target effects. For researchers in drug development, conducting such genetic validation is a critical step in the preclinical characterization of targeted therapies, ensuring a robust understanding of the drug's mechanism of action before advancing to clinical investigation.
References
- 1. RNAi-mediated knockdown of ERK1/2 inhibits cell proliferation and invasion and increases chemosensitivity to cisplatin in human osteosarcoma U2-OS cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Comparative Analysis of CC-90003 and Other Covalent ERK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent ERK inhibitor CC-90003 with other notable covalent inhibitors targeting the extracellular signal-regulated kinase (ERK). This analysis is supported by a compilation of preclinical experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, regulating processes such as proliferation, differentiation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, resistance often emerges through reactivation of the downstream kinase ERK. This has spurred the development of direct ERK inhibitors, with covalent inhibitors offering the potential for enhanced potency and prolonged duration of action.
This compound is a covalent inhibitor of ERK1/2 that has demonstrated promising preclinical activity in various cancer models, particularly those with KRAS mutations.[1][2][3][4] This guide will compare the performance of this compound with other covalent ERK inhibitors for which public data is available, providing a framework for researchers to evaluate these compounds for their specific research needs.
Performance Comparison of Covalent ERK Inhibitors
The following tables summarize the biochemical and cellular potency, as well as the in vivo efficacy of this compound and other selected covalent ERK inhibitors.
Table 1: Biochemical Potency of Covalent ERK Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (ERK1) | Biochemical IC50 (ERK2) | Assay Type | Reference(s) |
| This compound | ERK1/2 | 10-20 nM | 10-20 nM | Kinase Assay | [5] |
| SCH772984 | ERK1/2 | 4 nM | 1 nM | Kinase Assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower values indicate higher potency.
Table 2: Cellular Potency of Covalent ERK Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50 | Reference(s) |
| This compound | HCT-116 (KRAS G13D) | Proliferation Assay (GI50) | < 1 µM | [1] |
| This compound | A375 (BRAF V600E) | pERK Inhibition | Not Reported | [1] |
| SCH772984 | A375 (BRAF V600E) | pRSK Inhibition | Not Reported |
Cellular IC50 values reflect the inhibitor's potency within a cellular context, measuring endpoints such as inhibition of cell growth (proliferation) or modulation of downstream signaling (e.g., pERK, pRSK).
Table 3: In Vivo Efficacy of Covalent ERK Inhibitors
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | HCT-116 Xenograft | 50 mg/kg, once daily | 65% | [1] |
| This compound | Lung Cancer PDX | In combination with docetaxel | Tumor regression and prevention of regrowth | [1][2][3] |
In vivo efficacy is a critical measure of a drug candidate's potential therapeutic benefit, assessed here by the percentage of tumor growth inhibition in animal models.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of ERK inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of a covalent inhibitor required to inhibit 50% of ERK2 kinase activity in a purified system.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin basic protein (MBP) as a substrate
-
³²P-ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and recombinant ERK2 enzyme in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ³²P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated ³²P-ATP.
-
Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
Objective: To assess the ability of a covalent inhibitor to block ERK phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Growth factor for stimulation (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of pERK inhibition at different inhibitor concentrations.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a covalent inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., HCT-116)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the predetermined dosing schedule (e.g., once daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Conclusion
This guide provides a comparative overview of this compound and other covalent ERK inhibitors, supported by preclinical data and detailed experimental protocols. The presented information is intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development. The selection of an appropriate ERK inhibitor for a particular research application will depend on a variety of factors, including the specific cancer type, the genetic context of the tumor, and the desired pharmacological properties of the inhibitor. Further head-to-head studies and the public release of more comprehensive datasets for a wider range of covalent ERK inhibitors will be crucial for advancing our understanding and clinical application of this promising class of anti-cancer agents.
References
- 1. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modulating multi-functional ERK complexes by covalent targeting of a recruitment site in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a selective, covalent inhibitor for ERK 1/2 | Poster Board #976 - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
A Preclinical Showdown: CC-90003 with Docetaxel versus Emerging Therapies in KRAS-Mutant Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of the ERK1/2 inhibitor CC-90003 in combination with docetaxel against alternative therapies for KRAS-mutant non-small cell lung cancer (NSCLC). This report synthesizes available data to offer a detailed overview of treatment efficacy, experimental protocols, and relevant biological pathways.
The combination of the novel ERK1/2 inhibitor this compound with the chemotherapeutic agent docetaxel has demonstrated significant preclinical promise, achieving complete tumor regression in a patient-derived xenograft (PDX) model of KRAS-mutant lung cancer.[1][2][3] This finding is particularly noteworthy given the historically challenging nature of treating KRAS-driven malignancies. However, the clinical development of this compound was halted due to adverse neurological side effects at the maximum tolerated dose, which failed to yield acceptable clinical outcomes.[2] This guide will delve into the preclinical data for the this compound and docetaxel combination and compare it with current and emerging treatments for KRAS-mutant NSCLC, including targeted KRAS G12C inhibitors and standard-of-care chemotherapy.
Comparative Efficacy Analysis
The following tables summarize the efficacy data for this compound in combination with docetaxel and its alternatives in KRAS-mutant NSCLC.
| Treatment Combination | Cancer Model | Key Efficacy Results | Source |
| This compound + Docetaxel | KRAS-Mutant Lung Cancer PDX | Complete tumor regression and prevention of tumor regrowth after treatment cessation. | Aronchik, I., et al. (2019)[1][2][3] |
| Alternative Therapies | ||
| Sotorasib (KRAS G12C Inhibitor) | Previously Treated KRAS G12C-Mutant NSCLC (Clinical Trial - CodeBreaK 200) | Objective Response Rate (ORR): 28.1%Median Progression-Free Survival (PFS): 5.6 monthsMedian Overall Survival (OS): 10.6 months |
| Adagrasib (KRAS G12C Inhibitor) | Previously Treated KRAS G12C-Mutant NSCLC (Clinical Trial - KRYSTAL-12) | Objective Response Rate (ORR): 32.2%Median Progression-Free Survival (PFS): 5.5 monthsMedian Overall Survival (OS): 11.7 months |
| Docetaxel Monotherapy | Second-Line or Beyond KRAS G12C-Mutant aNSCLC (Real-World Data) | Median Real-World Overall Survival (rwOS): 6.0 monthsMedian Real-World Progression-Free Survival (rwPFS): 3.4 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
This compound and Docetaxel Combination in a KRAS-Mutant Lung Cancer PDX Model
-
Animal Model: Patient-derived xenografts (PDX) were established from a KRAS-mutant non-small cell lung cancer.
-
Drug Formulation and Administration:
-
This compound: Administered orally (p.o.) as a salt formulation (CC-1B) at doses bioequivalent to 50 mg/kg of the free base.
-
Docetaxel: Administered intravenously (i.v.) at a dose of 15 mg/kg.
-
-
Treatment Schedules:
-
Efficacy Evaluation: Tumor volume was monitored throughout the study to assess tumor growth inhibition and regression.
Visualizing the Science: Signaling Pathways and Experimental Design
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Discussion and Future Perspectives
The preclinical data for the combination of this compound and docetaxel in a KRAS-mutant lung cancer model were highly compelling, demonstrating the potential of ERK1/2 inhibition to overcome resistance to standard chemotherapy. The observed complete tumor regression and prevention of regrowth highlighted a significant synergistic effect between the two agents.[1][2][3]
However, the discontinuation of this compound's clinical development due to toxicity underscores the critical challenge of translating potent preclinical efficacy into safe and effective clinical therapies. The therapeutic window for ERK inhibition may be narrow, and off-target effects or on-target toxicities in non-cancerous tissues can limit clinical utility.
In contrast, the development of direct KRAS G12C inhibitors like sotorasib and adagrasib represents a major breakthrough in targeting this specific KRAS mutation. While their single-agent efficacy is more modest than the preclinical results of the this compound combination, they have demonstrated a manageable safety profile and have become a new standard of care in the second-line setting for patients with KRAS G12C-mutated NSCLC.
Docetaxel monotherapy remains a relevant comparator, and the real-world data indicate its limited efficacy in this patient population, further emphasizing the need for novel therapeutic strategies.
For drug development professionals, the story of this compound serves as a valuable case study. The potent preclinical rationale for targeting the MAPK pathway in KRAS-mutant cancers remains strong. Future efforts may focus on developing ERK inhibitors with a more favorable therapeutic index or exploring alternative combination strategies that enhance efficacy while mitigating toxicity. The success of KRAS G12C inhibitors also opens the door for developing inhibitors for other KRAS mutations and exploring their use in combination with other targeted agents or chemotherapy. This comparative guide provides a snapshot of the current landscape and highlights the ongoing efforts to improve outcomes for patients with KRAS-mutant lung cancer.
References
A Comparative Analysis of In Vivo Efficacy: CC-90003 vs. MEK Inhibitors
In the landscape of targeted cancer therapy, particularly for tumors driven by the mitogen-activated protein kinase (MAPK) pathway, both ERK and MEK inhibitors have emerged as crucial players. This guide provides a comparative overview of the in vivo efficacy of CC-90003, a covalent ERK1/2 inhibitor, and various MEK inhibitors, drawing upon preclinical data from published studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and clinical strategies.
Introduction to this compound and MEK Inhibitors
This compound is an orally available, irreversible inhibitor of ERK1/2, a critical downstream node in the MAPK signaling cascade.[1][2] By directly targeting ERK, this compound aims to overcome resistance mechanisms that can limit the efficacy of upstream inhibitors, such as MEK inhibitors. Tumors with mutations in KRAS, which are notoriously difficult to treat and often unresponsive to MEK or RAF inhibitors, are a key focus for the development of ERK inhibitors like this compound.[3][4][5]
MEK inhibitors, such as trametinib, selumetinib, and cobimetinib, target the MEK1 and MEK2 kinases, which are immediately upstream of ERK.[6] These inhibitors have shown clinical efficacy, particularly in BRAF-mutant melanoma, but their success in KRAS-mutant cancers has been more limited as monotherapy.[6][7]
This guide will present a side-by-side comparison of the in vivo anti-tumor activity of this compound and representative MEK inhibitors in relevant cancer models.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and various MEK inhibitors in different cancer models. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons in the same experimental setting are not available in the public domain. Therefore, cross-study comparisons should be interpreted with caution due to variations in experimental design.
Table 1: In Vivo Efficacy of this compound in KRAS-Mutant Xenograft Models
| Cancer Type | Model | Treatment and Dose | Key Efficacy Endpoint(s) | Reference |
| Colorectal Cancer | HCT-116 Xenograft | This compound (50 mg/kg, once daily) | 65% Tumor Growth Inhibition (TGI) | [8][9] |
| Colorectal Cancer | HCT-116 Xenograft | This compound (12.5 mg/kg, twice daily to 100 mg/kg, once daily) | Dose-dependent tumor growth inhibition | [2] |
| Pancreatic, Lung, Colorectal Cancer | Patient-Derived Xenograft (PDX) models | This compound | Active in preclinical models | [8] |
Table 2: In Vivo Efficacy of MEK Inhibitors in Various Cancer Models
| MEK Inhibitor | Cancer Type | Model | Treatment and Dose | Key Efficacy Endpoint(s) | Reference |
| Trametinib | Pancreatic Cancer | Patient-Derived Liver Metastasis Model (Tumor 608) | 0.3 mg/kg, twice daily | Significantly prolonged overall survival (114 vs. 43 days) | [10] |
| Pancreatic Cancer | KPC mouse model | Not specified | Increased sensitivity to MEK inhibition in chemotherapy-primed cells | [11][12] | |
| KRAS-Mutant Colorectal Cancer | Patient-Derived Xenograft (PDX) models | Not specified | Significant tumor growth inhibition in combination with vincristine | [13] | |
| Selumetinib | KRAS G12C-driven Lung Cancer | Isogenic NIH3T3 xenografts | 25 mg/kg | Significantly increased sensitivity in KRAS G12C vs. G12D tumors | [14] |
| Colorectal Cancer | SW620 & SW480 Xenografts | 25 mg/kg, twice daily | Significant tumor growth inhibition as a single agent | [15] | |
| Colorectal Cancer | HCT15 Xenograft | Not specified | 37% Tumor Growth Inhibition (TGI) as a single agent | [16] | |
| Cobimetinib | BRAF V600E-mutant Melanoma | Xenograft models | Not specified | Dose-dependent tumor growth inhibition | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental protocols for the in vivo studies cited.
This compound In Vivo Xenograft Study (HCT-116 Model)[9]
-
Cell Line: HCT-116 human colorectal carcinoma cells (KRAS G13D mutant).
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 5 x 10^6 HCT-116 cells were inoculated subcutaneously.
-
Treatment Initiation: Treatment began when tumors reached a size of 108 to 126 mm³.
-
Drug Administration: this compound (free base) was administered orally once or twice daily. The vehicle was used as a control.
-
Endpoint: Tumor growth inhibition (TGI) was measured. The minimally efficacious dose was defined as that demonstrating 65% TGI.
Trametinib In Vivo Patient-Derived Liver Metastasis Study[10]
-
Tumor Model: Liver metastases harvested from two patients with pancreatic ductal adenocarcinoma (PDAC) were implanted orthotopically in mice.
-
Animal Model: Not specified in the abstract.
-
Treatment Groups: Mice were randomized to a control group or a group receiving trametinib.
-
Drug Administration: Trametinib was administered at a dose of 0.3 mg/kg twice daily (BID).
-
Endpoints: Overall survival (OS), time-to-progression (TTP), and progression-free survival (PFS) were determined.
Selumetinib In Vivo Xenograft Study (KRAS G12C Model)[14]
-
Cell Lines: Isogenic NIH3T3 cell lines expressing KRAS G12C or KRAS G12D.
-
Animal Model: Immunodeficient SHO mice.
-
Tumor Implantation: NIH3T3 cells were transplanted into the mice.
-
Drug Administration: Selumetinib was administered at a dose of 25 mg/kg.
-
Endpoint: Tumor growth was measured to assess sensitivity to MEK inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: The MAPK signaling pathway and points of inhibition for MEK inhibitors and this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. covalx.com [covalx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Adjuvant Trametinib Delays the Outgrowth of Occult Pancreatic Cancer in a Mouse Model of Patient-Derived Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trametinib Potentiates Anti-PD-1 Efficacy in Tumors Established from Chemotherapy-Primed Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
validating CC-90003's inhibition of ERK signaling with phospho-specific antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CC-90003, a covalent inhibitor of ERK1/2, alongside other notable ERK inhibitors, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994). The focus is on the validation of ERK signaling inhibition using phospho-specific antibodies, with supporting experimental data and detailed protocols.
Introduction to ERK Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in many cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this cascade.[3] Their activation, through phosphorylation, triggers a multitude of cellular processes. Consequently, inhibitors of ERK1/2 are a promising class of anti-cancer agents.
This compound is an orally available, irreversible inhibitor of ERK1/2.[1][4] It has demonstrated potent anti-proliferative activity in preclinical models of KRAS- and BRAF-mutant tumors.[5][6] This guide will delve into the experimental validation of this compound's mechanism of action and compare its performance against other well-characterized ERK inhibitors.
Comparative Analysis of ERK Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound, Ulixertinib, and Ravoxertinib, with a focus on their inhibitory activity against ERK and its phosphorylated form (pERK).
| Inhibitor | Mechanism of Action | Target | Biochemical IC50/Ki | Cellular Effects on pERK | Reference Cell Lines |
| This compound | Covalent, Irreversible | ERK1/2 | IC50: 10-20 nM[2][5][7] | Decreased pERK levels in some models, but increased levels in others.[5] | HCT-116 (colorectal), PDAC PAXF-2059 (pancreatic), LXFA-983 (lung)[5] |
| Ulixertinib (BVD-523) | Reversible, ATP-competitive | ERK1/2 | Ki: 0.04 nM (ERK2) | Paradoxical increase in pERK levels, while downstream pRSK is inhibited.[4][8] | A375 (melanoma), various PDAC lines[4][8] |
| Ravoxertinib (GDC-0994) | Reversible, ATP-competitive | ERK1/2 | IC50: 1.1 nM (ERK1), 0.3 nM (ERK2)[9][10] | Inhibits ERK phosphorylation.[11] | KHM-5M (melanoma), various cancer cell lines with BRAF mutations.[12] |
Signaling Pathway and Inhibition
The diagram below illustrates the canonical MAPK/ERK signaling pathway and the points of inhibition for the compared molecules.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ravoxertinib | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Overcoming Resistance: A Comparative Analysis of CC-90003 and Other MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-resistance profile of the ERK1/2 inhibitor CC-90003 in the context of acquired resistance to other MAPK pathway inhibitors. This guide provides a comparative analysis based on preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. However, the clinical efficacy of MAPK inhibitors, including those targeting BRAF and MEK, is often limited by the development of acquired resistance. This guide focuses on the covalent ERK1/2 inhibitor, this compound, and compares its activity with other MAPK inhibitors in both sensitive and resistant cancer models, providing insights into its potential to overcome common resistance mechanisms.
Performance Comparison in Preclinical Models
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with KRAS and BRAF mutations. A key area of investigation is its efficacy in models that have developed resistance to upstream inhibitors of the MAPK pathway.
Activity in KRAS-Mutant Colorectal Cancer
In the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound was shown to be more potent than other ERK inhibitors, GDC-0994 and Vertex 11e. Notably, this compound induced cell death at concentrations where the other inhibitors only suppressed proliferation[1]. This suggests a distinct mechanism of action or a more sustained and potent inhibition of ERK signaling.
| Inhibitor | Target | Cell Line | Mutation | Outcome |
| This compound | ERK1/2 | HCT-116 | KRAS G13D | Induces cell death starting at 1 µmol/L |
| GDC-0994 | ERK1/2 | HCT-116 | KRAS G13D | Decreases cell growth |
| Vertex 11e | ERK1/2 | HCT-116 | KRAS G13D | Decreases cell growth |
Overcoming Resistance to Upstream MAPK Inhibition
Studies have shown that targeting ERK can be an effective strategy in cancers that have developed resistance to BRAF or MEK inhibitors. This is often due to the reactivation of the MAPK pathway downstream of the inhibited kinase.
BRAF Inhibitor Resistance: In models of BRAF-mutant melanoma that have acquired resistance to BRAF inhibitors, inhibition of ERK has been shown to be more effective at suppressing proliferation than MEK inhibition[2]. While direct studies with this compound in these specific resistant models are limited in the public domain, the principle of targeting the final kinase in the cascade holds promise. This compound has demonstrated potent activity in BRAF-mutant cell lines, with 93% of those tested showing sensitivity[1].
MEK Inhibitor Resistance: KRAS-mutant cancer cell lines that have developed resistance to MEK inhibitors have been shown to retain their sensitivity to ERK inhibitors[3]. This is a critical finding, as KRAS-mutant tumors are notoriously difficult to treat and often do not respond well to MEK or RAF inhibitors[1][4][5][6][7]. The potent activity of this compound in KRAS-mutant models suggests its potential utility in this resistant setting[1][4][5][6][7].
| Scenario | Upstream Inhibitor | Resistance Mechanism | Downstream Target | Rationale for Efficacy |
| BRAF-mutant Melanoma | BRAF Inhibitor (e.g., Vemurafenib) | Reactivation of MAPK pathway (e.g., NRAS mutation, BRAF amplification) | ERK1/2 | Bypasses the resistant BRAF kinase to inhibit the final signaling node. |
| KRAS-mutant Cancer | MEK Inhibitor (e.g., Trametinib) | MEK1/2 mutations, KRAS amplification | ERK1/2 | Inhibits the pathway downstream of the resistant MEK kinase. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of MAPK inhibitors.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MAPK inhibitors (e.g., this compound, GDC-0994, Vemurafenib, Trametinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
Western Blotting for Phospho-ERK Analysis
This technique is used to detect the phosphorylation status of ERK, a direct indicator of MAPK pathway activation.
-
Cell Lysis: Treat cells with the inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
Generation of Resistant Cell Lines
Developing cell lines with acquired resistance is a key step in studying cross-resistance.
-
Initial Exposure: Culture the parental cancer cell line in the presence of a low concentration of the MAPK inhibitor (e.g., IC20).
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells begin to proliferate. This process can take several months.
-
Selection of Resistant Clones: Once the cells are able to grow in a high concentration of the inhibitor (e.g., 1-2 µM), single-cell clone selection can be performed to ensure a homogenous resistant population.
-
Characterization: Confirm the resistant phenotype by performing a cell proliferation assay and comparing the IC50 value to the parental cell line. Analyze the mechanism of resistance through genomic and proteomic approaches.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the MAPK signaling pathway, a common mechanism of resistance, and a typical experimental workflow for assessing cross-resistance.
Caption: The canonical MAPK signaling pathway.
Caption: Overcoming resistance by targeting ERK.
Caption: Workflow for cross-resistance studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. covalx.com [covalx.com]
Evaluating the Synergistic Potential of CC-90003 with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of CC-90003, a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with conventional chemotherapy agents. By targeting a critical node in the frequently hyperactivated Mitogen-Activated Protein Kinase (MAPK) signaling pathway, this compound presents a rational candidate for combination therapies aimed at enhancing anti-tumor efficacy and overcoming resistance. This document summarizes preclinical data, details experimental methodologies, and visualizes key biological and experimental workflows to support further research and development in this area.
Mechanism of Action of this compound
This compound is an orally available, irreversible inhibitor of ERK1 and ERK2.[1][2] These kinases are the final effectors of the MAPK/ERK signaling cascade, a pathway crucial for cell proliferation, differentiation, and survival.[2] In many cancers, particularly those harboring BRAF or KRAS mutations, this pathway is constitutively active, driving uncontrolled tumor growth.[3][4][5] By covalently binding to ERK1/2, this compound effectively blocks their activity, leading to the inhibition of downstream signaling and subsequent suppression of tumor cell proliferation and survival.[1][2]
Preclinical Activity of Single-Agent this compound
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in BRAF and KRAS mutant lines.
| Cell Line | Cancer Type | Mutation Status | GI₅₀ (µM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | < 1 |
| A375 | Melanoma | BRAF V600E | < 1 |
| Multiple Lines | Various | BRAF Mutant (25 of 27 lines) | < 1 |
| Multiple Lines | Various | KRAS Mutant (28 of 37 lines) | Active |
Table 1: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines. GI₅₀ represents the concentration required for 50% growth inhibition.
Synergistic Effects of this compound with Docetaxel
The most compelling evidence for the synergistic potential of this compound comes from a preclinical study combining it with the taxane chemotherapy agent, docetaxel, in a patient-derived xenograft (PDX) model of KRAS-mutant non-small cell lung cancer.
In Vivo Xenograft Study
While specific quantitative synergy data such as Combination Index (CI) values are not publicly available, the in vivo study demonstrated a significant enhancement of anti-tumor activity with the combination therapy compared to either agent alone.
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| Vehicle Control | - | Progressive Tumor Growth |
| This compound Alone | 50 mg/kg, daily oral gavage | Minimal tumor growth suppression |
| Docetaxel Alone | 15 mg/kg, intravenous, on days 0 and 7 | Tumor regression, followed by regrowth |
| This compound + Docetaxel | This compound: 50 mg/kg, daily; Docetaxel: 15 mg/kg, days 0 & 7 | Full tumor regression and prevention of tumor regrowth after treatment cessation [3][4] |
Table 2: Summary of In Vivo Efficacy of this compound and Docetaxel Combination in a KRAS-Mutant Lung Cancer PDX Model.
This study highlights the potential of this compound to not only enhance the initial anti-tumor effect of docetaxel but also to induce a more durable response, potentially by targeting cancer stem cell reprogramming.[3][4]
Experimental Protocols
General Protocol for In Vitro Synergy Assessment (Chou-Talalay Method)
While a specific protocol for this compound combination studies is not available, the following represents a standard methodology for evaluating drug synergy in vitro.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and the chemotherapeutic agent are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with:
-
This compound alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of both drugs at constant or non-constant ratios.
-
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assay.
-
Data Analysis:
-
The dose-response curves for each drug alone and in combination are generated.
-
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The Dose Reduction Index (DRI) is also calculated to determine the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug alone.
-
In Vivo Patient-Derived Xenograft (PDX) Model Protocol for Synergy Evaluation
The following protocol is based on the methodology described for the this compound and docetaxel study.[3]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid GAMMA) are used.
-
Tumor Implantation: Patient-derived tumor fragments from a relevant cancer type (e.g., KRAS-mutant lung adenocarcinoma) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.
-
Randomization: Mice are randomized into treatment groups with comparable mean tumor volumes.
-
Treatment Administration:
-
Control Group: Receives vehicle for both drugs.
-
This compound Monotherapy Group: Receives this compound orally at a specified dose and schedule.
-
Chemotherapy Monotherapy Group: Receives the chemotherapeutic agent (e.g., docetaxel) via the appropriate route (e.g., intravenously) at its specified dose and schedule.
-
Combination Therapy Group: Receives both this compound and the chemotherapeutic agent according to their respective schedules.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition is monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor tissue can be used for pharmacodynamic marker analysis (e.g., Western blot for p-ERK) and histological examination.
-
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Signaling Pathways and Experimental Workflows
Caption: MAPK signaling pathway and points of intervention for this compound and chemotherapy.
Caption: Experimental workflow for evaluating drug synergy in vitro and in vivo.
Conclusion and Future Directions
The available preclinical data strongly suggest that the ERK1/2 inhibitor this compound holds significant promise as a synergistic partner for chemotherapy, particularly in the context of KRAS-mutant cancers. The profound and durable response observed with the docetaxel combination in a PDX model warrants further investigation.
Future research should focus on:
-
Quantitative In Vitro Synergy Studies: Performing detailed synergy analyses of this compound with a broader panel of chemotherapy agents (e.g., platinum-based agents, antimetabolites) across various cancer cell lines to identify the most potent combinations.
-
Exploring Mechanisms of Synergy: Investigating the molecular basis for the observed synergy, including effects on cell cycle progression, apoptosis, and DNA damage repair pathways.
-
Evaluation in Other Preclinical Models: Testing promising combinations in other PDX models and genetically engineered mouse models to validate the findings.
-
Addressing Toxicity: Although the clinical development of this compound was discontinued due to neurotoxicity, understanding the synergistic efficacy could inform the development of next-generation ERK inhibitors with improved safety profiles for combination therapies.
This guide provides a foundational understanding of the synergistic potential of this compound. The presented data and experimental frameworks are intended to facilitate further research into rational combination therapies targeting the MAPK pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. covalx.com [covalx.com]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CC-90003
Disclaimer: This document provides guidance on the proper disposal of the research chemical CC-90003 based on general laboratory safety principles and hazardous waste management regulations. A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not available in the public domain. Therefore, researchers, scientists, and drug development professionals must treat this compound as a hazardous waste and consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations to ensure full compliance and safety.
This compound is an irreversible and selective inhibitor of ERK 1/2 with potential antineoplastic activity.[1] Due to its biological activity and observed toxicities in preclinical and clinical studies, including neurotoxicity, proper handling and disposal are critical to protect personnel and the environment.[2][3]
This compound Chemical and Safety Profile
The following table summarizes key quantitative data for this compound. This information is crucial for a proper hazard assessment prior to handling and disposal.
| Property | Data |
| Chemical Name | N-(2-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-methylphenyl)acrylamide |
| Molecular Formula | C₂₂H₂₁F₃N₆O₂ |
| Molecular Weight | 458.45 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, insoluble in water |
| Storage Temperature | -20°C for long-term storage |
| Known Hazards | Potential for neurotoxicity and other adverse effects observed in clinical trials.[2][3] |
Experimental Protocols Referenced
This guidance is based on standard hazardous waste management protocols as outlined by regulatory bodies like the Environmental Protection Agency (EPA) and best practices from various academic research institutions.[4][5][6][7][8] The core principle is that all laboratory chemical waste should be managed as hazardous unless it is definitively known to be non-hazardous.[9]
Step-by-Step Disposal Procedures
The following procedures provide a direct, step-by-step guide for managing waste streams containing this compound.
Personal Protective Equipment (PPE) and Safety Precautions
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A fully buttoned laboratory coat.
-
-
Avoid generating dust from the solid form of this compound.
-
Ensure a chemical spill kit is readily accessible.
Waste Classification and Segregation
-
Classify as Hazardous: In the absence of a specific SDS, this compound waste must be classified as hazardous chemical waste.[8][10]
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired solid this compound, contaminated lab consumables (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste (Non-Aqueous): Solutions of this compound in organic solvents like DMSO.
-
Sharps Waste: Chemically contaminated needles and syringes.[6]
-
Aqueous Waste: While this compound is insoluble in water, any aqueous solutions from experimental workups that may contain trace amounts must also be treated as hazardous waste. Do not dispose of down the drain. [5][11]
-
Waste Accumulation and Labeling
-
Select Appropriate Containers:
-
Label Containers Immediately:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8]
-
The label must include:
-
The full chemical name: "this compound" and any solvents present (e.g., "this compound in DMSO"). Avoid abbreviations or chemical formulas.[4]
-
The approximate concentration and volume.
-
The date of waste generation (start date).
-
The name of the Principal Investigator and the laboratory location.
-
Relevant hazard pictograms (e.g., Health Hazard, Irritant).
-
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable labware (pipette tips, tubes, gloves) contaminated with this compound should be collected in a designated, lined container labeled as hazardous solid waste.[8] Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.
-
Empty Containers: The original containers of this compound must be managed carefully.
-
Containers that held acutely toxic chemicals (P-listed) must not be rinsed and should be disposed of as hazardous waste.[6] While this compound is not explicitly P-listed, its toxicity profile warrants caution. Consult your EHS office for guidance.
-
For other containers, the standard procedure is to triple-rinse with a suitable solvent (one in which this compound is soluble, like DMSO, followed by another solvent like ethanol).[7][8]
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[8]
-
After triple-rinsing and air-drying in a fume hood, deface the original label completely before disposing of the container as regular laboratory glass or plastic waste.[7]
-
Requesting Waste Pickup
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within your laboratory.
-
Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. Do not allow waste to accumulate for more than 12 months.[6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Disposal Guidance for Handling CC-90003
When working with the ERK1/2 inhibitor CC-90003, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Although a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, hazardous, and potentially cytotoxic compound necessitates handling with the utmost care, following established guidelines for cytotoxic agents.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals like this compound is the consistent and correct use of Personal Protective Equipment (PPE). Different laboratory activities involving this compound require varying levels of protection.
| Activity | Required PPE |
| Compound Reconstitution and Dilution | Double chemotherapy gloves, disposable gown, safety glasses with side shields or splash goggles, and a fit-tested N95 respirator or higher. Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| In Vitro / In Vivo Dosing | Double chemotherapy gloves, disposable gown, and safety glasses. For procedures with a risk of aerosol generation, a fit-tested N95 respirator is recommended. |
| Waste Disposal | Double chemotherapy gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Chemical-resistant outer gloves, chemotherapy inner gloves, disposable gown, safety goggles, and a fit-tested N95 or powdered air-purifying respirator (PAPR). |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risk during the handling of this compound. The following workflow outlines the key steps and safety precautions.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and vials should be collected in a dedicated, leak-proof, and clearly labeled cytotoxic waste container.[1] This waste should be double-bagged in thick, yellow or purple cytotoxic waste bags.[2]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. The specific type of container should be compatible with the solvent used (e.g., DMSO).
Disposal Procedures:
All waste generated from the handling of this compound is considered hazardous or cytotoxic waste.[2][3] Disposal must be carried out in accordance with institutional, local, and national regulations for hazardous chemical waste.[3] This typically involves incineration at a licensed hazardous waste facility. Under no circumstances should this waste be disposed of in general laboratory trash or down the drain. All personnel involved in waste handling and disposal must be trained on the specific procedures for cytotoxic agents.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
